Methyl 3-carbamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDFXDXRMYURMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147750 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-24-7 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106748-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 3-carbamoylbenzoate from Dimethyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthetic route for the preparation of Methyl 3-carbamoylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis, starting from the readily available precursor, dimethyl isophthalate. The synthesis involves a two-step process: the selective hydrolysis of one of the methyl ester groups of dimethyl isophthalate to yield mono-methyl isophthalate, followed by the amidation of the remaining ester group.
I. Reaction Overview
The synthesis proceeds through two sequential reactions:
-
Selective Mono-hydrolysis: Dimethyl isophthalate is treated with a stoichiometric amount of a base, typically sodium hydroxide, in a methanol solution. This selectively cleaves one of the two ester linkages to form the sodium salt of mono-methyl isophthalate. Subsequent acidification yields the free mono-acid mono-ester.
-
Amidation: The resulting mono-methyl isophthalate is then converted to the target primary amide, this compound, through reaction with ammonia. This step can be achieved under various conditions, including the use of catalysts to facilitate the conversion of the unactivated ester.
II. Experimental Protocols
Step 1: Synthesis of Mono-methyl isophthalate via Selective Hydrolysis
This procedure is adapted from established methods for the selective hydrolysis of dialkyl phthalates.
Materials:
-
Dimethyl isophthalate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a solution of dimethyl isophthalate (60g, 0.31 mol) dissolved in 500 mL of methanol, add a solution of sodium hydroxide (12.4g, 0.31 mol) in 200 mL of methanol.
-
Stir the resulting mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in 500 mL of water and extract with diethyl ether to remove any unreacted dimethyl isophthalate.
-
Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid.
-
Collect the white precipitate that forms by filtration.
-
Dry the collected solid under vacuum to yield crude Mono-methyl isophthalate.
Step 2: Synthesis of this compound via Amidation
The following is a general procedure for the amidation of an aromatic ester with ammonia, which can be optimized for the specific substrate, mono-methyl isophthalate. Catalytic methods can improve reaction rates and yields.
Materials:
-
Mono-methyl isophthalate
-
Anhydrous methanol
-
Ammonia (gas or solution in methanol)
-
(Optional) Catalyst: e.g., Sodium methoxide, chromatographic alumina
Procedure:
-
In a pressure vessel, dissolve Mono-methyl isophthalate in anhydrous methanol.
-
Cool the solution and saturate it with anhydrous ammonia gas, or add a pre-prepared saturated solution of ammonia in methanol.
-
(Optional) Add a catalytic amount of sodium methoxide.
-
Seal the vessel and heat the mixture. A typical reaction temperature is 100°C, maintained for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound.
III. Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents for the Synthesis of Mono-methyl isophthalate
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| Dimethyl isophthalate | 194.18 | 60 | 0.31 |
| Sodium hydroxide | 40.00 | 12.4 | 0.31 |
Note: Yields for this step are typically high, but specific quantitative data for this exact procedure was not available in the cited literature.
Table 2: Conditions for Amidation (Representative)
| Parameter | Value |
| Reactant | Mono-methyl isophthalate |
| Reagent | Ammonia in Methanol |
| Temperature | ~100 °C |
| Pressure | Super-atmospheric |
| Catalyst (optional) | Sodium methoxide |
Note: The direct conversion of unactivated esters like methyl benzoates to primary amides can be a challenging process, and yields may vary depending on the specific conditions and catalyst used. The reaction of dimethyl terephthalate with ammonia to form the monoamide is a known process, suggesting this route is viable.
IV. Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from dimethyl isophthalate.
Caption: Synthetic route from Dimethyl Isophthalate to this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 3-carbamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-carbamoylbenzoate, also known as methyl isophthalamate or 3-(methoxycarbonyl)benzamide, is an organic compound with the chemical formula C₉H₉NO₃.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data. Due to the limited availability of in-depth experimental data for this compound, this guide also includes pertinent information on the closely related compound, Methyl 3-aminobenzoate, to provide a more complete technical context. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Structure and Identification
This compound is a monosubstituted benzene derivative featuring both a methyl ester and a carboxamide functional group at the meta-position.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methyl isophthalamate, 3-(Methoxycarbonyl)benzamide |
| CAS Number | 106748-24-7[1][2][3][4] |
| Molecular Formula | C₉H₉NO₃[1][2][3] |
| Molecular Weight | 179.17 g/mol [1][2][3] |
| InChI Key | MNDFXDXRMYURMC-UHFFFAOYSA-N[3] |
| SMILES | O=C(N)C1=CC=CC(C(OC)=O)=C1 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature.[3]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 147-150 °C | [1] |
| Boiling Point (Predicted) | 318.5 ± 25.0 °C | [1] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.41 ± 0.50 | [1] |
| Solubility | Slightly soluble in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 3: Representative ¹H NMR Data for Methyl 3-aminobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.41 - 7.19 | m | Aromatic H |
| 6.84 | ddd | Aromatic H |
| 3.87 | s | -OCH₃ |
| 3.80 (broad s) | s | -NH₂ |
Table 4: Representative ¹³C NMR Data for Methyl 3-aminobenzoate
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O (ester) |
| 146.5 | Aromatic C-N |
| 131.2 | Aromatic C |
| 129.2 | Aromatic C-H |
| 118.9 | Aromatic C-H |
| 118.0 | Aromatic C-H |
| 115.3 | Aromatic C |
| 52.1 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. For an aromatic ester like this compound, characteristic peaks for the carbonyl groups (ester and amide), C-O bonds, N-H bonds, and aromatic C-H bonds are expected. Aromatic esters typically exhibit a pattern of three strong peaks around 1700, 1200, and 1100 cm⁻¹.[5][6]
Table 5: Expected IR Absorption Ranges for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3100 | N-H Stretch (Amide) |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1730 - 1715 | C=O Stretch (Aromatic Ester)[5] |
| ~1680 | C=O Stretch (Amide I) |
| ~1600 | N-H Bend (Amide II) |
| 1310 - 1250 | C-C-O Stretch (Aromatic Ester)[5] |
| 1130 - 1100 | O-C-C Stretch (Aromatic Ester)[5] |
Experimental Protocols
General Protocol for the Synthesis of Aromatic Carboxamides
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the preparation of aromatic carboxamides from carboxylic acids and amines can be adapted.[7]
Objective: To synthesize an aromatic carboxamide via amidation of a carboxylic acid derivative.
Materials:
-
3-(Methoxycarbonyl)benzoyl chloride (or 3-(methoxycarbonyl)benzoic acid)
-
Ammonia (or an amine)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A coupling agent if starting from the carboxylic acid (e.g., DCC, HATU)[7][8]
-
A base if starting from the acid chloride (e.g., triethylamine, pyridine)
Procedure:
-
Preparation of the Acid Chloride (if necessary): If starting from 3-(methoxycarbonyl)benzoic acid, it can be converted to the more reactive acid chloride by refluxing with thionyl chloride.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the 3-(methoxycarbonyl)benzoyl chloride in a suitable anhydrous solvent.
-
Amine Addition: Cool the solution in an ice bath and slowly add a solution of ammonia or the desired amine and a base (e.g., triethylamine).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Spectroscopic Analysis
Objective: To obtain NMR and IR spectra for the characterization of the synthesized compound.
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]
-
Record ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.[9]
Infrared Spectroscopy:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal and record the spectrum.[9]
-
Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.[9]
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[9]
Logical Workflow for Synthesis and Characterization
As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow diagram for its synthesis and characterization is presented below.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has summarized the available chemical properties and structural information for this compound. While there is a scarcity of detailed experimental data for this specific compound, this guide provides a solid foundation for researchers by presenting its known properties and offering insights from the closely related compound, Methyl 3-aminobenzoate. The provided general experimental protocols and logical workflow diagram offer a practical framework for the synthesis and characterization of this and similar aromatic carboxamides. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. METHYL3-(AMINOCARBONYL)BENZOATE CAS#: 106748-24-7 [m.chemicalbook.com]
- 2. 106748-24-7 CAS MSDS (METHYL3-(AMINOCARBONYL)BENZOATE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Methyl 3-(aminocarbonyl)benzoate | CymitQuimica [cymitquimica.com]
- 4. aablocks.com [aablocks.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties and Synthesis of Methyl 3-carbamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 3-carbamoylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited direct cataloging of this specific molecule under its common name, this guide focuses on its key precursor, 3-(Methoxycarbonyl)benzoic acid, and outlines a general, robust protocol for its conversion to the target amide.
Physicochemical Data
Quantitative data for the direct precursor to this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry and product characterization.
| Identifier | Value | Source |
| Chemical Name | 3-(Methoxycarbonyl)benzoic acid | PubChem |
| CAS Number | 1877-71-0 | PubChem[1] |
| Molecular Formula | C₉H₈O₄ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
Experimental Protocol: Synthesis of this compound
The following is a generalized, two-step experimental protocol for the synthesis of this compound from its carboxylic acid precursor. This method involves the activation of the carboxylic acid, followed by amidation.
Step 1: Activation of Carboxylic Acid with Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(Methoxycarbonyl)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). The reaction should be conducted in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.
Step 2: Amidation of the Acyl Chloride
-
Reaction Setup: Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.
-
Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise with vigorous stirring. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Synthesis of this compound.
References
Lacking Definitive Data: A Technical Guide to Determining the Solubility of Methyl 3-carbamoylbenzoate in Common Organic Solvents
For Immediate Release
A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical need for understanding the solubility of Methyl 3-carbamoylbenzoate, a compound of interest in pharmaceutical and chemical research. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound in common organic solvents remains elusive. This document, therefore, serves as an in-depth methodological guide, providing researchers with the necessary protocols and theoretical framework to determine the solubility of this compound in their own laboratory settings.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various systems. For drug development professionals, understanding a compound's solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy. In chemical synthesis and purification, solubility data informs solvent selection, crystallization processes, and yield optimization. Given the absence of published data for this compound, a standardized approach to its determination is essential for reproducible and reliable research outcomes.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of equilibrium, where the rate of dissolution of the solid into the solvent equals the rate of precipitation. This equilibrium is influenced by several factors, including:
-
Physicochemical properties of the solute and solvent: "Like dissolves like" is a guiding principle. The polarity, hydrogen bonding capacity, and molecular size of both this compound and the chosen solvent will be primary determinants of solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.
-
Polymorphism: The crystalline form of this compound can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is crucial to characterize the solid form being studied, for instance, by using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed procedure for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.) of analytical grade
-
Scintillation vials with airtight caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the diagram below.
Caption: Figure 1. A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.
-
Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a constant concentration.
-
Sample Separation: After equilibration, carefully remove the vials and allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Filtration and Dilution: Withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using the pre-validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
Data Presentation and Modeling
Once the experimental data is obtained at various temperatures, it should be presented in a clear and organized manner.
Tabular Data
The quantitative solubility data should be summarized in tables for easy comparison. An example template is provided below.
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)
| T/K | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
Thermodynamic Modeling
The temperature dependence of solubility can be correlated using various thermodynamic models, such as the modified Apelblat equation and the λh equation. These models are valuable for interpolating solubility at temperatures not experimentally measured and for calculating thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy).
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their work. The adoption of a standardized methodology will ensure consistency and comparability of results across different laboratories, ultimately contributing to a more comprehensive understanding of this important compound.
Stability of Methyl 3-Carbamoylbenzoate Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of Methyl 3-carbamoylbenzoate under both acidic and basic conditions. While specific kinetic data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its expected degradation pathways through ester hydrolysis. The guide details the mechanisms of acid-catalyzed and base-catalyzed hydrolysis, drawing parallels with the well-studied kinetics of methyl benzoate. Furthermore, it furnishes detailed, adaptable experimental protocols for researchers to determine the precise stability profile of this compound. This includes methodologies for kinetic studies and suitable analytical techniques for monitoring the degradation process. The included visualizations and structured data tables are designed to offer a clear and comparative understanding of the stability-indicating parameters.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active compounds. An understanding of its stability under different pH conditions is paramount for drug development, formulation, and manufacturing processes. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities. This guide serves as a foundational resource for scientists and researchers investigating the stability of this compound.
Predicted Degradation Pathways
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, yielding methanol and 3-carbamoylbenzoic acid under acidic conditions, or the corresponding carboxylate salt under basic conditions. The amide functional group is generally more stable to hydrolysis than the ester group and would require more forcing conditions to cleave.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the ester is a reversible reaction, representing the reverse of Fischer esterification. The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
The expected reaction is as follows:
This compound + H₂O --(H⁺)--> 3-Carbamoylbenzoic Acid + Methanol
Diagram 1: Acid-Catalyzed Hydrolysis Workflow. This diagram illustrates the conversion of this compound to its degradation products under acidic conditions.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is an irreversible reaction where the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. The products are an alcohol (methanol) and the salt of the carboxylic acid (sodium 3-carbamoylbenzoate).
The expected reaction is as follows:
This compound + OH⁻ --> Sodium 3-carbamoylbenzoate + Methanol
Diagram 2: Base-Catalyzed Hydrolysis Workflow. This diagram shows the irreversible reaction of this compound to form a carboxylate salt and methanol in the presence of a base.
Quantitative Data Summary
Table 1: Hydrolysis Data for Methyl Benzoate (Reference Compound)
| Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Acidic | ||||
| 0.1 M HCl | 25 | Data not available | Data not available | |
| 1 M HCl | 100 | Data not available | Data not available | |
| Basic | ||||
| 0.02 M NaOH | 25 | 7.87 x 10⁻² L mol⁻¹ s⁻¹ | 10 days (at pH 9) | [1] |
| 0.1 M NaOH | 30 | Data not available | Data not available |
Note: The half-life in basic solution is highly dependent on the hydroxide ion concentration.
Experimental Protocols
To determine the stability of this compound, the following detailed experimental protocols are provided as a template. These can be adapted based on the specific laboratory equipment and analytical capabilities available.
Kinetic Study of Acid-Catalyzed Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Deionized water
-
Buffer solutions (for pH control if necessary)
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical instrument (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, acetonitrile) that is miscible with the aqueous acidic medium.
-
Reaction Initiation: In a thermostated reaction vessel (e.g., a jacketed beaker or a flask in a water bath) maintained at a constant temperature (e.g., 25°C, 40°C, 60°C), add a known volume of the acidic solution (e.g., 0.1 M HCl).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the acidic solution with vigorous stirring. The final concentration of the ester should be low enough to ensure pseudo-first-order kinetics.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) or by rapid dilution with the mobile phase for chromatographic analysis.
-
Analysis: Analyze the quenched samples using a validated analytical method (see Section 5) to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Diagram 3: Acid Hydrolysis Kinetic Study Workflow. This flowchart outlines the key steps for determining the rate of acid-catalyzed hydrolysis.
Kinetic Study of Base-Catalyzed Hydrolysis
Objective: To determine the second-order rate constant for the saponification of this compound.
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 0.01 M, 0.1 M)
-
Deionized water
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical instrument (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature, add a known volume of the sodium hydroxide solution.
-
Initiate the reaction by adding a known volume of the this compound stock solution. For determining the second-order rate constant, the initial concentrations of the ester and hydroxide should be of a similar order of magnitude.
-
Sampling and Quenching: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by neutralizing the base with a suitable acid (e.g., hydrochloric acid solution).
-
Analysis: Analyze the quenched samples to determine the concentration of the remaining ester.
-
Data Analysis: For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will be linear with a slope equal to the rate constant, k. If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.
Analytical Methodologies
A robust and validated analytical method is crucial for accurately monitoring the concentration of this compound and its degradation products over time.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at a wavelength where this compound and its primary degradation product, 3-carbamoylbenzoic acid, have significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.
Conclusion
The stability of this compound is a critical parameter for its application in research and development. This guide has outlined the theoretical basis for its degradation under acidic and basic conditions, which is predicted to occur primarily through ester hydrolysis. While specific kinetic data for this compound is sparse, the provided experimental protocols offer a clear pathway for researchers to determine its stability profile. The insights gained from such studies will be invaluable for ensuring the quality, efficacy, and safety of products containing this compound. Further research is encouraged to populate the quantitative data for this and related compounds.
References
The Rising Therapeutic Potential of Methyl 3-Carbamoylbenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of methyl 3-carbamoylbenzoate are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, with a primary focus on their anticancer properties through the dual inhibition of malate dehydrogenase 1 and 2 (MDH1/MDH2) and modulation of cancer metabolism. Additionally, this paper explores their roles as anti-inflammatory and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical examination of structure-activity relationships. Visualized signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of their mechanisms of action and guide future research and development.
Introduction
The this compound core structure presents a unique combination of a methyl ester and a carbamoyl (amide) group on a benzene ring. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carbamate group, in particular, is a well-established pharmacophore in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[1] Recent research has highlighted the significant potential of derivatives of this scaffold in oncology, particularly in the context of targeting metabolic pathways that are crucial for tumor growth and survival.
Anticancer Activity: Targeting Cancer Metabolism
A significant body of research has focused on the development of this compound derivatives as anticancer agents. A particularly promising strategy involves the inhibition of malate dehydrogenase (MDH), an enzyme with a critical role in cellular metabolism and energy production.[2]
Dual Inhibition of Malate Dehydrogenase 1 and 2 (MDH1/MDH2)
Cancer cells exhibit reprogrammed metabolic pathways to support their rapid proliferation.[2] Malate dehydrogenase, existing in both cytosolic (MDH1) and mitochondrial (MDH2) isoforms, is a key enzyme in the citric acid cycle and the malate-aspartate shuttle, catalyzing the interconversion of malate and oxaloacetate.[2][3] Upregulation of MDH activity is observed in various cancers, making it an attractive therapeutic target.[2][4]
A notable derivative, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (compound 16c in a key study), has been identified as a potent dual inhibitor of both MDH1 and MDH2.[5] This dual inhibition disrupts the citric acid cycle, leading to reduced NADH production and a subsequent imbalance in cellular metabolism, which can induce apoptosis in cancer cells.[2][3]
Signaling Pathway: MDH Inhibition and HIF-1α Regulation
The inhibition of MDH2 by this compound derivatives has been shown to suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] HIF-1α is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors.[7][8] By upregulating genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1α promotes tumor progression and resistance to therapy.[7][8]
The mechanism by which MDH2 inhibition leads to reduced HIF-1α accumulation involves the regulation of mitochondrial respiration.[6] By inhibiting MDH2, these compounds decrease oxygen consumption in the mitochondria, leading to an increase in intracellular oxygen levels.[6] This, in turn, promotes the degradation of HIF-1α, thereby inhibiting its downstream effects on tumor growth and survival.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the inhibitory activity of a key this compound derivative against MDH1 and MDH2.
| Compound ID | Target | IC50 (µM) | Reference |
| 16c | MDH1 | 0.43 | [5] |
| 16c | MDH2 | 0.21 | [5] |
In vivo studies using xenograft models with HCT116 cells have demonstrated that compound 16c exhibits significant antitumor efficacy, providing strong evidence for the therapeutic potential of this class of compounds in targeting cancer metabolism.[5]
Anti-inflammatory Activity
Derivatives of methyl benzoate have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy. While not direct derivatives of this compound, these findings suggest a potential avenue for exploration with the core scaffold.
Antimicrobial Activity
The carbamoyl moiety is present in several antimicrobial agents. While specific studies on the antimicrobial activity of simple this compound derivatives are limited, related carbazole derivatives have shown promise. For instance, a series of 3-O-carbamoyl derivatives of 6,11-di-O-methylerythromycin A displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[9] This suggests that the incorporation of a carbamoyl group can be a viable strategy in the design of novel antimicrobial agents.
Experimental Protocols
General Synthesis of Methyl 3-(Substituted-amido)benzoate Derivatives
The synthesis of this compound derivatives can be achieved through standard amidation reactions. A general protocol for the coupling of methyl 3-aminobenzoate with a carboxylic acid is outlined below.
Materials:
-
Methyl 3-aminobenzoate
-
Substituted carboxylic acid (R-COOH)
-
Coupling agents (e.g., EDC, HOBt)
-
Organic solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, triethylamine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted carboxylic acid (1.0 eq) in the chosen organic solvent.
-
Add the coupling agents (e.g., EDC (1.2 eq) and HOBt (1.2 eq)) to the solution and stir for 10 minutes at room temperature.
-
Add methyl 3-aminobenzoate (1.0 eq) and the base (e.g., DIPEA (2.0 eq)) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired methyl 3-(substituted-amido)benzoate derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is commonly employed to determine the cytotoxic effects of potential anticancer compounds.[5]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5][10]
MDH Enzyme Inhibition Assay
The inhibitory activity of the compounds against MDH1 and MDH2 can be determined using a spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Oxaloacetate
-
NADH
-
Test compound (dissolved in DMSO)
Procedure:
-
In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Initiate the reaction by adding the MDH enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocity is calculated from the linear portion of the curve.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated ability to act as dual inhibitors of MDH1 and MDH2, thereby targeting the metabolic vulnerabilities of cancer cells and suppressing the HIF-1α pathway, positions them as strong candidates for further preclinical and clinical investigation in oncology. The structure-activity relationships of these compounds are beginning to be understood, and the synthetic and biological evaluation protocols provided in this guide offer a framework for the rational design and development of next-generation inhibitors with improved potency and selectivity. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this compound derivatives in cancer and other diseases.
References
- 1. Role of malate dehydrogenase in facilitating lactate dehydrogenase to support the glycolysis pathway in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]
- 7. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules targeting HIF-1α pathway for cancer therapy in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Methyl 3-carbamoylbenzoate: A Versatile Precursor for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-carbamoylbenzoate, a readily accessible aromatic compound, holds significant untapped potential as a precursor for the synthesis of a diverse range of heterocyclic scaffolds. Its bifunctional nature, featuring both a methyl ester and a primary carbamoyl group in a meta-relationship on a benzene ring, offers multiple reactive sites for intramolecular and intermolecular cyclization reactions. This technical guide explores the prospective synthetic pathways for leveraging this compound in the construction of valuable nitrogen-containing heterocycles, including quinazolinones, pyridinones, and benzodiazepines. Detailed theoretical experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate further research and application in medicinal chemistry and drug discovery.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of modern organic chemistry and drug development. This compound presents itself as an attractive yet underutilized starting material for heterocyclic synthesis. The presence of the carbamoyl and methyl ester functionalities allows for a variety of chemical transformations, paving the way for the construction of diverse ring systems. This guide outlines the theoretical framework and potential synthetic strategies to unlock the value of this precursor.
Potential Synthetic Transformations
The key to unlocking the synthetic utility of this compound lies in the strategic manipulation of its functional groups to facilitate cyclization. Several plausible pathways are proposed, primarily focusing on the initial transformation of the carbamoyl group.
Synthesis of Quinazolinone Derivatives
One of the most promising applications of this compound is in the synthesis of quinazolinone scaffolds, which are prevalent in many biologically active compounds. A potential route involves the Hofmann rearrangement of the carbamoyl group to an amino group, followed by cyclization with a suitable one-carbon synthon.
Caption: Proposed workflow for the synthesis of pyridinones.
Table 2: Proposed Reaction Conditions for Pyridinone Synthesis
| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1. Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0 °C to rt | 3-Carbamoylbenzyl alcohol | 80-90 |
| 2. Chlorination | Thionyl chloride (SOCl₂), Pyridine, 0 °C to rt | 3-Carbamoylbenzyl chloride | 85-95 |
| 3. Intramolecular Cyclization | Sodium hydride (NaH), THF, rt | Dihydroisoquinolin-1(2H)-one | 50-60 |
Synthesis of Benzodiazepine Derivatives
The synthesis of benzodiazepines, a class of psychoactive drugs, could potentially be achieved from this compound. This would likely involve a multi-step sequence starting with the reduction of both the ester and the carbamoyl groups.
dot
Caption: Proposed workflow for benzodiazepine synthesis.
Table 3: Proposed Reaction Conditions for Benzodiazepine Synthesis
| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1. Full Reduction | Lithium aluminum hydride (LiAlH₄), THF, reflux | 3-(Aminomethyl)benzyl alcohol | 70-80 |
| 2. N-Protection & O-Activation | Boc₂O, Et₃N, DCM; then MsCl, Et₃N, DCM | Protected amine intermediate | 80-90 |
| 3. Reaction with Amino Acid | Glycine methyl ester, NaH, DMF | Amino acid derivative | 60-70 |
| 4. Deprotection & Cyclization | TFA, DCM; then NaH, THF | Benzodiazepinone derivative | 50-60 |
Detailed Experimental Protocols (Theoretical)
The following protocols are hypothetical and based on standard laboratory procedures for analogous transformations. They should be adapted and optimized for the specific substrate and desired product.
Protocol for the Synthesis of Methyl 3-aminobenzoate (Hofmann Rearrangement)
-
To a solution of sodium hydroxide (2.2 eq.) in methanol at 0 °C, add bromine (1.1 eq.) dropwise while maintaining the temperature below 5 °C.
-
Add a solution of this compound (1.0 eq.) in methanol dropwise to the freshly prepared sodium hypobromite solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-aminobenzoate.
Protocol for the Synthesis of 3-Carbamoylbenzyl alcohol (Reduction)
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-carbamoylbenzyl alcohol.
Conclusion
While direct literature precedents for the use of this compound as a heterocyclic precursor are scarce, its chemical structure suggests a high potential for such applications. The proposed synthetic pathways, leveraging well-established organic reactions, offer a roadmap for the synthesis of diverse and medicinally relevant heterocyclic systems such as quinazolinones, pyridinones, and benzodiazepines. This guide serves as a foundational resource to inspire and direct future research into the synthetic utility of this promising, yet underexplored, building block. The provided theoretical frameworks and experimental starting points are intended to catalyze the development of novel and efficient routes to valuable heterocyclic compounds.
Characterization of Methyl 3-carbamoylbenzoate and Its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Methyl 3-carbamoylbenzoate, a key chemical intermediate. This document outlines potential synthetic pathways, identifies likely impurities, and details the analytical methodologies for the comprehensive characterization of the molecule and its contaminants. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, purity, and consistency of this compound.
Synthesis and Potential Impurities
A plausible and common laboratory-scale synthesis of this compound involves the ammonolysis of a diester, such as dimethyl isophthalate. This reaction typically utilizes ammonia in a suitable solvent.
Based on this synthetic route, several process-related impurities may be present in the final product. Understanding these potential impurities is critical for developing appropriate analytical methods for their detection and quantification.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Rationale for Presence |
| Dimethyl Isophthalate | 3-C6H4(COOCH3)2 | Unreacted starting material. |
| Isophthalamide | 3-C6H4(CONH2)2 | Over-reaction of the starting material. |
| 3-Carbamoylbenzoic acid | 3-C6H4(CONH2)(COOH) | Hydrolysis of the ester group. |
| Methanol | CH3OH | Reaction by-product and potential residual solvent. |
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity and structure. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~8.5 | s | 1H | Ar-H |
| ~8.2 | d | 1H | Ar-H | |
| ~7.9 | d | 1H | Ar-H | |
| ~7.5 | t | 1H | Ar-H | |
| ~7.0 (broad) | s | 2H | -CONH₂ | |
| ~3.9 | s | 3H | -OCH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbons | ~167 | C=O (amide) | ||
| ~166 | C=O (ester) | |||
| ~135 | Ar-C | |||
| ~133 | Ar-C | |||
| ~131 | Ar-C | |||
| ~129 | Ar-C | |||
| ~52 | -OCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amide) | 3400-3200 | Two bands, characteristic of a primary amide.[1] |
| C=O Stretch (ester) | ~1720 | Strong absorption. |
| C=O Stretch (amide I) | ~1660 | Strong absorption. |
| N-H Bend (amide II) | ~1600 | Moderate absorption. |
| C-O Stretch (ester) | 1300-1100 | Strong absorption. |
| Aromatic C-H Stretch | >3000 | |
| Aromatic C=C Bending | 1600-1450 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]+• | 179.06 | Molecular ion |
| [M-OCH₃]+ | 148 | Loss of the methoxy group from the ester. |
| [M-CONH₂]+ | 135 | Loss of the carbamoyl group. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Impurity Analysis
The identification and quantification of impurities are crucial for ensuring the quality of this compound, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.
High-Performance Liquid Chromatography (HPLC)
Table 5: Suggested HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare standard solutions of this compound and any known impurities at various concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify impurities by comparing the retention times and peak areas with those of the standards.
Gas Chromatography (GC)
For volatile impurities and residual solvents, Gas Chromatography is a suitable technique.
Table 6: Suggested GC Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., WAX) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Start at a low temperature (e.g., 40 °C) and ramp up. |
Experimental Protocol: GC Analysis
-
Standard Preparation: Prepare a standard solution containing known residual solvents (e.g., methanol) at specified concentrations.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO).
-
Analysis: Inject the standard and sample solutions into the GC.
-
Data Analysis: Identify and quantify residual solvents based on retention times and peak areas relative to the standard.
Conclusion
The comprehensive characterization of this compound and its impurities is a critical step in its development and use, particularly in regulated industries. The combination of spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment provides a robust framework for ensuring the quality and consistency of this important chemical compound. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound.
References
A Technical Guide to the Reactivity of the Carbamoyl Group in Methyl 3-carbamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-carbamoylbenzoate, a bifunctional aromatic compound, presents a landscape of chemical reactivity centered around its carbamoyl (amide) and methyl ester functionalities. The interplay of these groups, influenced by their electronic effects on the benzene ring, dictates the molecule's behavior in various chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the carbamoyl group in this compound, offering insights into its key reactions, experimental protocols, and potential applications in synthetic and medicinal chemistry.
Core Reactivity of the Carbamoyl Group
The carbamoyl group (-CONH₂) is a relatively stable functional group but can undergo several important transformations under specific conditions. The primary reactions involving the carbamoyl moiety of this compound are hydrolysis, reduction, and rearrangement.
Table 1: Summary of Key Reactions of the Carbamoyl Group
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Acidic) | Strong acid (e.g., H₂SO₄, HCl), heat | 3-(Methoxycarbonyl)benzoic acid and Ammonium salt |
| Hydrolysis (Basic) | Strong base (e.g., NaOH, KOH), heat | 3-Carboxybenzoate salt and Ammonia |
| Reduction | Strong reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) in an inert solvent (e.g., THF, diethyl ether) | Methyl 3-(aminomethyl)benzoate |
| Hofmann Rearrangement | Bromine (Br₂) or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH, KOH) in the presence of an alcohol (e.g., Methanol) | Methyl 3-(methoxycarbonylamino)benzoate |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful transformation of this compound. The following sections provide methodologies for the key reactions targeting the carbamoyl group.
Hydrolysis of the Carbamoyl Group
Hydrolysis of the amide functionality in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or its salt.
a) Acid-Catalyzed Hydrolysis
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of a strong aqueous acid (e.g., 10-20% H₂SO₄).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 3-(Methoxycarbonyl)benzoic acid, may precipitate upon cooling. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer will contain the ammonium salt byproduct.
-
b) Base-Catalyzed Hydrolysis (Saponification)
-
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, suspend this compound in an aqueous solution of a strong base (e.g., 10-20% NaOH).
-
Heat the mixture to reflux. Ammonia gas will be evolved, and its evolution can be monitored.
-
Continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product exists as the disodium salt of 3-carboxybenzoate.
-
Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the 3-carboxybenzoic acid.
-
The precipitate can be collected by filtration, washed with cold water, and dried.
-
Reduction of the Carbamoyl Group
The reduction of the carbamoyl group to an amine is a valuable transformation for the synthesis of benzylamine derivatives.
-
Protocol using Lithium Aluminum Hydride (LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) or diethyl ether in a three-necked flask equipped with a dropping funnel and a condenser, slowly add a solution of this compound in the same solvent.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ether.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude Methyl 3-(aminomethyl)benzoate.[1]
-
The product can be further purified by column chromatography or distillation.
-
Hofmann Rearrangement
The Hofmann rearrangement provides a route to convert the primary amide into a primary amine with one less carbon atom, or in the presence of an alcohol, a carbamate.
-
Protocol for the Synthesis of Methyl 3-(methoxycarbonylamino)benzoate:
-
In a flask cooled in an ice bath, dissolve this compound in methanol.
-
Slowly add a solution of bromine in a cold solution of sodium hydroxide in methanol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be taken up in water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude carbamate, which can be purified by recrystallization or column chromatography.[2][3]
-
Reactivity Considerations and Electronic Effects
The reactivity of the carbamoyl group is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, both the carbamoyl and the methyl ester groups are electron-withdrawing. The meta-positioning of these groups means their electronic effects are primarily inductive. This electronic landscape influences the rates of the aforementioned reactions. For instance, in hydrolysis, the electron-withdrawing nature of the methyl ester group at the meta position will have a modest effect on the electrophilicity of the carbamoyl carbon. Kinetic studies on the hydrolysis of substituted methyl benzoates have shown that the position and nature of the substituent significantly affect the reaction rate.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the key transformations of the carbamoyl group in this compound.
References
Methodological & Application
Application Notes and Protocols: Amidation of Methyl 3-carbamoylbenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted 3-carbamoylbenzamides through the amidation of methyl 3-carbamoylbenzoate with various primary amines. Amide bond formation is a cornerstone of medicinal chemistry and drug development. This protocol outlines a robust and versatile method adaptable for library synthesis and lead optimization. The presented methodology focuses on a direct amidation approach, offering a straightforward procedure for obtaining the desired products. Representative data for the amidation with a selection of primary amines is provided, alongside a detailed experimental workflow.
Introduction
The benzamide moiety is a prevalent scaffold in a vast array of pharmaceutically active compounds. The ability to readily diversify the substituents on the amide nitrogen is crucial for structure-activity relationship (SAR) studies. The direct amidation of esters with amines presents an atom-economical and efficient method for the synthesis of these valuable compounds. While various methods exist for amide bond formation, including the use of coupling agents or harsh reaction conditions, direct catalytic or thermal amidation of unactivated esters is an increasingly attractive strategy. This protocol details a general procedure for the amidation of this compound, a key intermediate for the synthesis of a variety of bioactive molecules.
Data Presentation: Representative Amidation Reactions
The following table summarizes representative yields for the amidation of this compound with a selection of primary amines. These values are illustrative of typical outcomes for this type of transformation under optimized conditions.
| Entry | Primary Amine | Product | Representative Yield (%) | Reaction Time (h) |
| 1 | Benzylamine | N-Benzyl-3-carbamoylbenzamide | 92 | 16 |
| 2 | n-Butylamine | N-Butyl-3-carbamoylbenzamide | 88 | 24 |
| 3 | Aniline | N-Phenyl-3-carbamoylbenzamide | 75 | 24 |
| 4 | Cyclohexylamine | N-Cyclohexyl-3-carbamoylbenzamide | 90 | 18 |
| 5 | 2-Phenylethylamine | N-(2-Phenylethyl)-3-carbamoylbenzamide | 85 | 20 |
Experimental Protocols
This section provides a detailed methodology for the amidation of this compound with a primary amine, using the synthesis of N-benzyl-3-carbamoylbenzamide as a representative example.
Materials:
-
This compound
-
Benzylamine
-
Toluene (anhydrous)
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Catalyst Preparation (Pre-catalyst formation):
-
In a glovebox or under an inert atmosphere, add Ni(acac)₂ (10 mol%) and IPr·HCl (10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the tube.
-
Add NaOtBu (20 mol%) to the mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amidation Reaction:
-
To the pre-formed catalyst mixture, add this compound (1.0 eq).
-
Add benzylamine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Maintain stirring at this temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-carbamoylbenzamide.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow.
Caption: General reaction scheme for the amidation of this compound.
Caption: Step-by-step experimental workflow for the amidation protocol.
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Methyl 3-carbamoylbenzoate as a Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in dictating the final properties of the MOF.
This document provides detailed application notes and protocols for the synthesis and characterization of Metal-Organic Frameworks (MOFs) using Methyl 3-carbamoylbenzoate as a functionalized organic linker. While direct synthesis of MOFs with this specific linker is not yet widely reported in the literature, its structural motifs—a benzoate carboxylate for metal coordination and a carbamoyl (amide) group for secondary interactions—suggest its potential for creating novel MOFs with interesting properties. The protocols provided herein are based on established synthetic methodologies for related amide- and benzoate-functionalized MOFs and serve as a comprehensive guide for researchers exploring this new frontier.
The presence of the amide functionality is of particular interest as it can introduce hydrogen bonding capabilities within the pores, potentially enhancing selectivity in gas separation and providing specific interaction sites for drug molecules.
I. Synthesis of the Linker: this compound
A plausible synthetic route to this compound is proposed based on standard organic chemistry transformations.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-carboxybenzoic acid.
Step 1: Esterification of 3-carboxybenzoic acid
-
In a round-bottom flask, dissolve 3-carboxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, monomethyl isophthalate, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Amidation of monomethyl isophthalate
-
Dissolve the purified monomethyl isophthalate in a suitable solvent (e.g., dichloromethane).
-
Activate the carboxylic acid group using a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)).
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
II. Synthesis of a Hypothetical MOF: M-MCB-MOF (M = Metal)
The following is a general solvothermal protocol for the synthesis of a hypothetical MOF, designated as M-MCB-MOF, where 'M' represents a metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and 'MCB' stands for this compound.
Protocol 2: Solvothermal Synthesis of M-MCB-MOF
| Parameter | Condition |
| Metal Precursor | e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄) |
| Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents (e.g., DMF/Ethanol/Water) |
| Modulator | (Optional) Benzoic acid, Acetic acid, or Trifluoroacetic acid |
| Molar Ratio | Metal:Linker (typically 1:1 to 1:3) |
| Temperature | 80 - 150 °C |
| Reaction Time | 24 - 72 hours |
Procedure:
-
In a glass vial, dissolve the chosen metal salt and this compound in the selected solvent system.
-
If a modulator is used, add it to the solution. Modulators can help control the crystallinity and phase of the resulting MOF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to the desired temperature and hold for the specified reaction time.
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a more volatile solvent (e.g., ethanol or acetone) for 24 hours, replacing the solvent several times.
-
Activate the MOF by heating the solvent-exchanged crystals under vacuum to remove the solvent molecules from the pores.
III. Characterization of M-MCB-MOF
A comprehensive characterization is essential to determine the structure, porosity, and stability of the synthesized MOF.
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Crystalline phase identification, phase purity, and lattice parameters. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Precise crystal structure, connectivity, and pore geometry. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of linker incorporation and functional groups. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size. |
Protocol 3: Characterization of M-MCB-MOF
-
PXRD: Acquire a powder diffraction pattern of the as-synthesized and activated MOF samples to confirm crystallinity and check for phase purity.
-
SCXRD: If suitable single crystals are obtained, perform single-crystal X-ray diffraction to determine the detailed crystal structure.
-
TGA: Heat a small sample of the activated MOF under an inert atmosphere (e.g., N₂) to determine its thermal decomposition temperature.
-
FT-IR: Record the FT-IR spectrum of the linker and the MOF to verify the coordination of the carboxylate group to the metal center and the presence of the amide group.
-
Gas Sorption: Perform nitrogen adsorption-desorption measurements at 77 K on the activated MOF to determine its surface area and porosity.
-
SEM: Obtain SEM images of the MOF crystals to observe their morphology and size distribution.
IV. Potential Applications and Logical Workflows
The unique combination of a coordination site and a hydrogen-bonding group in the this compound linker suggests several potential applications for M-MCB-MOFs.
A. Gas Storage and Separation
The amide groups within the pores can act as hydrogen bond donors and acceptors, potentially leading to selective adsorption of polar molecules like CO₂ or SO₂ over nonpolar gases such as CH₄ or N₂.
Caption: Workflow for evaluating M-MCB-MOF for gas separation.
B. Drug Delivery
The amide functionality can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., hydroxyls, amines), potentially leading to high drug loading and controlled release profiles.
Caption: Workflow for assessing M-MCB-MOF in drug delivery.
C. Catalysis
The amide groups could act as catalytic sites or as recognition sites to orient substrates for catalysis at the metal centers.
Caption: Workflow for investigating the catalytic activity of M-MCB-MOF.
V. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a synthesized M-MCB-MOF to illustrate the expected characterization results.
| Property | Hypothetical Value (M = Zn) | Hypothetical Value (M = Cu) | Hypothetical Value (M = Zr) |
| Formula | [Zn₂(MCB)₂(solvent)ₓ] | [Cu₂(MCB)₂(solvent)ₓ] | [Zr₆O₄(OH)₄(MCB)₁₂] |
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Space Group | Pnma | I4/mmm | Fm-3m |
| BET Surface Area (m²/g) | 1200 - 1800 | 1500 - 2200 | 800 - 1400 |
| Pore Volume (cm³/g) | 0.5 - 0.8 | 0.7 - 1.1 | 0.4 - 0.7 |
| Thermal Stability (°C in N₂) | ~350 | ~320 | ~400 |
Disclaimer: The protocols and data presented for the M-MCB-MOF are hypothetical and intended as a starting point for research. Experimental conditions will likely require optimization. Researchers should always adhere to standard laboratory safety practices.
Application Notes and Protocols for the Derivatization of Methyl 3-carbamoylbenzoate for Biological Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-carbamoylbenzoate is a versatile scaffold for the synthesis of a diverse library of benzamide derivatives. The presence of both a methyl ester and a primary amide allows for selective chemical modifications, leading to compounds with a wide range of biological activities. Benzamide derivatives are known to interact with various biological targets, making them attractive candidates for drug discovery programs. Notably, derivatives of the closely related 3-aminobenzamide are well-characterized inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a validated target in oncology. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds.
Derivatization Strategy
The primary strategy for derivatizing this compound involves a two-step synthetic sequence. The first step is the selective hydrolysis of the methyl ester to yield 3-carbamoylbenzoic acid. This intermediate is then activated and coupled with a variety of primary and secondary amines to generate a library of N-substituted 3-carbamoylbenzamides. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Carbamoylbenzoic Acid via Ester Hydrolysis
This protocol describes the selective hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add LiOH or NaOH (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-carbamoylbenzoic acid as a solid.
Protocol 2: Synthesis of N-substituted 3-Carbamoylbenzamides via Amide Coupling
This protocol details the coupling of 3-carbamoylbenzoic acid with a representative amine using a carbodiimide coupling agent.[1]
Materials:
-
3-Carbamoylbenzoic acid
-
Desired primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 3-carbamoylbenzoic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-carbamoylbenzamide.
Biological Screening Assays
A variety of in vitro assays can be employed to determine the biological activity of the synthesized derivatives. Below are protocols for common primary screens.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro PARP Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against the PARP enzyme.[6][7]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Add test compounds at various concentrations to the wells of the histone-coated plate.
-
Add the PARP enzyme and activated DNA to each well.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add the chemiluminescent substrate and measure the luminescence using a luminometer.
-
Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Caption: PARP inhibition pathway in DNA damage response.
Data Presentation
The biological activity of the synthesized N-substituted 3-carbamoylbenzamides can be summarized in the following tables.
Table 1: Cytotoxicity of N-substituted 3-Carbamoylbenzamide Derivatives
| Compound ID | R-group on Amide Nitrogen | Cancer Cell Line | IC₅₀ (µM) |
| Parent | H | MCF-7 | >100 |
| Derivative 1 | Benzyl | MCF-7 | 15.2 |
| Derivative 2 | 4-Fluorobenzyl | MCF-7 | 8.5 |
| Derivative 3 | Phenyl | K562 | 25.8 |
| Derivative 4 | 2-Pyridyl | K562 | 12.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Enzyme Inhibitory Activity of N-substituted 3-Carbamoylbenzamide Derivatives
| Compound ID | R-group on Amide Nitrogen | Target Enzyme | IC₅₀ (nM) |
| Parent | H | PARP-1 | >10,000 |
| Derivative 1 | Benzyl | PARP-1 | 850 |
| Derivative 2 | 4-Fluorobenzyl | PARP-1 | 320 |
| Derivative 5 | 3-Methoxybenzyl | Bcr-Abl | 1500 |
| Derivative 6 | 2-Phenylethyl | HDAC1 | 2500 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion
The derivatization of this compound provides a robust platform for the generation of novel benzamide compounds with potential therapeutic applications. The protocols outlined in this document offer a clear and detailed guide for the synthesis and biological evaluation of these derivatives. The systematic screening of a library of N-substituted 3-carbamoylbenzamides against a panel of cancer cell lines and relevant enzymatic targets can lead to the identification of promising lead compounds for further drug development.
References
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reaction Monitoring of Methyl 3-carbamoylbenzoate using HPLC and TLC
Introduction
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and reaction endpoint determination. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two powerful and complementary analytical techniques widely employed for this purpose. These methods offer rapid and reliable insights into the progress of a reaction by separating and identifying the starting materials, intermediates, and products within a reaction mixture.
This document provides detailed application notes and experimental protocols for monitoring reactions involving Methyl 3-carbamoylbenzoate, using its hydrolysis to 3-carbamoylbenzoic acid as a model reaction.
Model Reaction: Hydrolysis of this compound
The hydrolysis of the methyl ester, this compound, yields the corresponding carboxylic acid, 3-carbamoylbenzoic acid. This reaction serves as an excellent example for demonstrating chromatographic monitoring, as the starting material and product exhibit a significant polarity difference, which is the basis for their separation.
Thin-Layer Chromatography (TLC) Method
Application Note
TLC is a rapid, cost-effective, and indispensable tool for the real-time, qualitative monitoring of organic reactions. The separation is based on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. For the hydrolysis of this compound, the product, 3-carbamoylbenzoic acid, is significantly more polar than the starting ester due to the presence of the carboxylic acid group.
On a normal-phase silica gel plate, the more polar 3-carbamoylbenzoic acid will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar this compound will travel further, exhibiting a higher Rf value. By spotting the reaction mixture alongside the starting material over time, one can observe the consumption of the starting material and the concurrent formation of the product.
Experimental Protocol
1.1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): 30:70 (v/v) Ethyl Acetate : Hexane. Prepare fresh.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the starting material (for reference) and the reaction mixture aliquot in a suitable volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).
-
Developing Chamber: A glass jar with a lid, lined with filter paper.
-
Visualization: UV lamp (254 nm) and an iodine chamber.
-
Spotting: Glass capillary tubes.
1.2. Procedure:
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place the filter paper lining inside to ensure the chamber atmosphere is saturated with solvent vapors. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM) and the reaction mixture (RM). A co-spot (C), containing both SM and RM in the same spot, is highly recommended for accurate comparison.
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' lane on the baseline. Use a separate capillary to spot the reaction mixture on the 'RM' lane. For the co-spot, apply the SM first, let it dry, and then spot the RM directly on top of it. Ensure spots are small and concentrated.
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Light: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like those in this reaction will appear as dark spots against the fluorescent green background.[1] Circle the spots lightly with a pencil.
-
Iodine Staining: Place the dried plate into an iodine chamber. Organic compounds will react with the iodine vapor to form yellow-brown spots.[1] This method is semi-destructive.
-
1.3. Data Interpretation and Presentation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Rf Value (30% EtOAc/Hexane) | Appearance under UV (254 nm) |
| This compound | ~ 0.65 | Dark spot |
| 3-carbamoylbenzoic acid | ~ 0.20 | Dark spot |
High-Performance Liquid Chromatography (HPLC) Method
Application Note
HPLC is a highly sensitive and quantitative technique for reaction monitoring. For this application, a reversed-phase (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
The separation mechanism is the reverse of normal-phase TLC. The more polar compound, 3-carbamoylbenzoic acid, will have less affinity for the nonpolar stationary phase and will elute earlier, resulting in a shorter retention time (Rt). The less polar starting material, this compound, will interact more strongly with the C18 column and will therefore have a longer retention time. By integrating the peak areas of the starting material and product, the percentage conversion of the reaction can be accurately calculated over time.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 30% B to 80% B
-
10-12 min: 80% B to 30% B
-
12-15 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2.2. Procedure:
-
System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare standard solutions of known concentrations (e.g., 1 mg/mL) of pure this compound and 3-carbamoylbenzoic acid in the mobile phase (or a compatible solvent like acetonitrile/water).
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Quench the reaction if necessary (e.g., by adding a small amount of acid or base depending on the reaction conditions). Dilute the aliquot significantly with the mobile phase (e.g., dilute to 1 mL in a vial). The final concentration should be within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards first to determine their retention times. Then, inject the prepared reaction mixture samples at various time points (e.g., t = 0, 1h, 2h, etc.).
-
Data Processing: Integrate the peak areas for the starting material and product in each chromatogram.
2.3. Data Interpretation and Presentation: The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors for starting material and product, or by using a calibration curve).
| Compound | Expected Retention Time (Rt) [min] |
| 3-carbamoylbenzoic acid | ~ 3.5 |
| This compound | ~ 7.8 |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for monitoring a chemical reaction using both TLC and HPLC.
References
Application Note: Purification of Methyl 3-carbamoylbenzoate by Recrystallization from Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-carbamoylbenzoate, also known as 3-(Methoxycarbonyl)benzamide, is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. For polar molecules like aromatic amides, polar solvents such as ethanol are often excellent choices for recrystallization.
This document provides a detailed protocol for the purification of crude this compound using ethanol as the recrystallization solvent.
Physical and Chemical Data
A summary of the key physical properties of this compound is provided below. A sharp melting point range close to the literature value is a primary indicator of high purity.
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(Methoxycarbonyl)benzamide, Methyl isophthalamate[1] |
| CAS Number | 106748-24-7[1] |
| Molecular Formula | C₉H₉NO₃[1] |
| Molecular Weight | 179.17 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 147-150 °C[1] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Ethanol is flammable, so do not overheat and ensure there are no open flames nearby.
-
Add hot ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required to form a saturated solution.
Step 2: Hot Filtration (Optional)
-
If any insoluble impurities (e.g., dust, solid byproducts) are visible in the hot solution, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated filtration setup into the clean, hot flask. This step prevents the desired compound from crystallizing prematurely in the funnel.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
Step 4: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol to ensure it seals.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Break the vacuum and wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.
-
Reapply the vacuum to draw the wash solvent through the crystals. Continue to pull air through the crystals for several minutes to aid in drying.
Step 5: Drying the Purified Product
-
Carefully transfer the filter cake of purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals completely in a vacuum oven at a moderate temperature or in a desiccator under vacuum.
-
Once dry, weigh the final product to calculate the percent yield and determine its melting point to assess purity.
Process Workflow Diagram
The following diagram illustrates the logical steps of the recrystallization process.
Data Presentation and Troubleshooting
The following tables provide representative data for a typical recrystallization experiment and a guide for troubleshooting common issues.
Table 2: Example Recrystallization Data
| Parameter | Before Purification | After Purification |
| Mass of Product | 5.00 g | 4.25 g |
| Appearance | Off-white to beige powder | White crystalline solid |
| Purity (e.g., by HPLC) | 95.2% | 99.8% |
| Melting Point Range | 142-146 °C | 148-150 °C |
| Calculated Yield | - | 85% |
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling | - Too much solvent was used.- The solution cooled too quickly.- The compound is highly soluble even in cold solvent. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery of purified product | - Too much solvent was used for dissolution.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the washing solvent is ice-cold.- Pre-heat the filtration apparatus thoroughly. |
| Product is still impure after recrystallization | - Cooling occurred too rapidly, trapping impurities.- The chosen solvent is not optimal for separating the specific impurities present. | - Allow the solution to cool as slowly as possible without disturbance.- A second recrystallization may be necessary.- Consider an alternative solvent or a mixed-solvent system. |
References
"application of Methyl 3-carbamoylbenzoate in peptide synthesis"
Application of Methyl 3-carbamoylbenzoate in Peptide Synthesis: A Review of Available Literature
For Immediate Release
[City, State] – [Date] – An extensive review of scientific literature and chemical databases reveals a notable absence of documented applications for this compound as a reagent in peptide synthesis. Researchers, scientists, and drug development professionals seeking information on this specific compound for peptide bond formation will find a lack of established protocols or experimental data.
Peptide synthesis is a cornerstone of biochemical research and drug development, relying on a well-established toolkit of coupling reagents, protecting groups, and solid-phase methodologies. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (dicyclohexylcarbodiimide) are widely documented and characterized for their roles in activating carboxylic acid moieties of amino acids to facilitate amide bond formation. These reagents are selected based on their efficiency, suppression of side reactions like racemization, and compatibility with various synthesis strategies.
While carbamates are a critical component of peptide chemistry, their primary role is as protecting groups for the N-terminus of amino acids.[1] Common examples include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, which prevent unwanted reactions at the amino group during the coupling of the C-terminus.[2] These protecting groups are designed to be stable during the coupling reaction and selectively removable under specific conditions to allow for the stepwise elongation of the peptide chain.
Similarly, benzoate esters have been explored in various chemical transformations. However, literature searches for their use as activating groups or acyl donors in standard chemical peptide synthesis did not yield relevant results. Some studies have explored the enzymatic synthesis of esters, including phenyl benzoates, but these methods are distinct from the chemical coupling reactions typically employed in solid-phase or solution-phase peptide synthesis.[3][4]
A thorough investigation into the applications of this compound specifically did not uncover any published research, application notes, or protocols detailing its use in the context of peptide synthesis. Chemical databases provide information on the synthesis and physical properties of the compound but do not link it to applications in peptide chemistry. One related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, has been studied for its solid-state structure and potential in the formation of supramolecular assemblies, an application unrelated to the formation of peptide bonds in a growing chain.[5]
Given the current body of scientific literature, there is no established basis for the use of this compound as a reagent in peptide synthesis. Consequently, no quantitative data, experimental protocols, or mechanistic pathways involving this compound in peptide coupling can be provided. Researchers interested in novel methodologies for peptide synthesis may find this to be an unexplored area, but one that would require foundational research to establish any potential utility.
Based on an exhaustive review of available scientific literature, there is no documented application of this compound in the field of peptide synthesis. The scientific community relies on a well-defined set of reagents and protocols for the construction of peptides, and this compound is not among them. Therefore, no detailed application notes, experimental protocols, or mechanistic diagrams can be generated for this topic. Professionals in the field should refer to established and validated methods for their peptide synthesis needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Utilizing a Methyl 3-Carbamoylbenzoate Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of enzyme inhibitors built upon a methyl 3-carbamoylbenzoate scaffold. The primary example detailed herein is the synthesis of a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/MDH2), enzymes that play a critical role in cancer metabolism. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting metabolic pathways.
Overview and Significance
The this compound core structure is a versatile scaffold for the development of enzyme inhibitors. Its chemical functionalities allow for the introduction of diverse substituents, enabling the modulation of potency, selectivity, and pharmacokinetic properties. A notable example is the development of inhibitors targeting malate dehydrogenase (MDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[1] Inhibition of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms disrupts cancer cell metabolism, representing a promising strategy for anticancer drug development.[2]
Data Presentation: Inhibitory Activity of a Lead Compound
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type |
| 1 | human MDH1 | 1.07 | Competitive |
| 1 | human MDH2 | 1.06 | Competitive |
Table 1: Inhibitory activity of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (Compound 1). Data sourced from literature.[2]
Experimental Protocols
Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (Compound 1)
This protocol describes a two-step synthesis of the dual MDH1/2 inhibitor.
Step 1: Synthesis of 3-(4-(tert-octyl)phenoxy)propanoic acid
-
To a solution of 4-(tert-octyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting crude ethyl ester, add a solution of lithium hydroxide (2.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(4-(tert-octyl)phenoxy)propanoic acid as a solid.
Step 2: Amide coupling to synthesize Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate
-
To a solution of 3-(4-(tert-octyl)phenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve methyl 3-aminobenzoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the crude acid chloride in DCM dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Malate Dehydrogenase (MDH) Inhibition Assay Protocol
This spectrophotometric assay measures the enzymatic activity of MDH by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
β-NADH Solution (0.14 mM in Phosphate Buffer)
-
Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepare fresh)
-
MDH Enzyme Solution (recombinant human MDH1 or MDH2)
-
Test compound (dissolved in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Potassium Phosphate Buffer, β-NADH Solution, and the test compound at various concentrations (or DMSO for control).
-
Add the MDH enzyme solution to the reaction mixture and incubate for 10 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the OAA Solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Malate-Aspartate Shuttle and its connection to the TCA Cycle
The following diagram illustrates the central role of MDH1 and MDH2 in cellular metabolism, highlighting the pathways targeted by the synthesized inhibitors.
Caption: The Malate-Aspartate Shuttle and its role in cancer metabolism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of enzyme inhibitors based on the this compound scaffold.
Caption: General workflow for inhibitor synthesis and evaluation.
References
Application Notes and Protocols: The Use of Methyl 3-carbamoylbenzoate in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of lead compounds for therapeutic targets.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," for screening against a biological target.[2] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), can exhibit weak but highly efficient binding, providing a robust starting point for optimization into potent drug candidates.[4] Methyl 3-carbamoylbenzoate is an exemplary fragment, possessing key structural features that make it a valuable tool in FBDD campaigns. Its aromatic ring, methyl ester, and primary amide groups offer a combination of hydrogen bond donors and acceptors, as well as potential for π-stacking interactions, making it a versatile scaffold for probing the binding sites of various protein targets.
This document provides detailed application notes and protocols for the utilization of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | PubChem |
| Molecular Weight | 179.17 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, outlining the progression from a fragment library to a lead compound. This workflow emphasizes a multi-stage biophysical screening cascade to ensure the identification of robust and genuine hits.[1][5]
Caption: A typical workflow for fragment-based drug discovery.
Experimental Protocols
The following are detailed protocols for key biophysical assays used in the screening and validation of this compound as a fragment hit.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.[1][5]
Objective: To identify fragments that stabilize the target protein, indicated by a positive shift in its melting temperature (ΔTm).
Materials:
-
Target protein (e.g., 10 µM in a suitable buffer, pH 7.4)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare the Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye. For each 20 µL reaction, use 19 µL of the protein-dye mix.
-
Fragment Addition: Add 0.2 µL of the 100 mM this compound stock solution to the appropriate wells to achieve a final concentration of 1 mM. Add 0.2 µL of DMSO to the control wells.
-
Plate Sealing: Seal the plate securely with an optical seal.
-
Centrifugation: Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment. A typical protocol involves heating from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Determine the Tm for each well by fitting the melt curve data to a Boltzmann equation. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing wells. A significant positive ΔTm (e.g., > 2°C) indicates a potential hit.
Hypothetical Data Summary:
| Fragment | Concentration (mM) | Tm (°C) | ΔTm (°C) | Hit? |
| DMSO Control | 1% | 52.3 | - | - |
| This compound | 1 | 55.1 | +2.8 | Yes |
| Negative Control Fragment | 1 | 52.4 | +0.1 | No |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study biomolecular interactions in real-time. It is an excellent method for validating hits from primary screens and determining binding kinetics.
Objective: To confirm the direct binding of this compound to the target protein and to determine its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
This compound (serial dilutions in running buffer)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization: Immobilize the target protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. Use a multi-cycle kinetics approach, with each cycle consisting of a baseline, association, and dissociation phase.
-
Data Processing: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Affinity Determination: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data Summary:
| Fragment | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10³ | 0.3 | 200 |
Hit Characterization: NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD for validating hits and providing structural information about the binding event. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful.[1][5]
Objective: To confirm the binding of this compound and identify the parts of the molecule that are in close contact with the protein.
Protocol:
-
Sample Preparation: Prepare two samples: one containing the target protein (e.g., 10-20 µM) and this compound (e.g., 200 µM) in a deuterated buffer, and a reference sample with only the fragment.
-
STD-NMR Experiment: Acquire STD-NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Protons on the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding and providing information about the binding epitope.
Hit-to-Lead Optimization
Once this compound is confirmed as a genuine hit, the next phase involves synthetic chemistry to improve its binding affinity and drug-like properties. This can be achieved through fragment growing, linking, or merging strategies.[2]
Caption: Strategies for hit-to-lead optimization.
Structural information from X-ray crystallography or NMR is invaluable at this stage to guide the synthetic efforts in a rational, structure-based drug design approach.
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical handles make it an ideal candidate for screening against a wide range of biological targets. The application of a robust biophysical screening cascade, as detailed in these protocols, is essential for the confident identification and validation of fragment hits. Subsequent structure-guided optimization can then be employed to elaborate these initial low-affinity hits into potent, selective, and drug-like lead compounds.
References
- 1. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Methyl 3-Carbamoylbenzoate Derivatives with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful, palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2][3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of halogenated derivatives of Methyl 3-carbamoylbenzoate with various boronic acids. For the purpose of these protocols, we will use Methyl 3-bromobenzoate as a representative substrate, as it is structurally and electronically similar to halogenated Methyl 3-carbamoylbenzoates. The methodologies presented can be adapted for specific derivatives of this compound bearing a suitable leaving group (e.g., bromo or iodo substituent).
The general reaction scheme involves the coupling of an aryl halide (in this case, a derivative of this compound) with a boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding biaryl compound.
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize representative conditions and yields for the coupling of aryl halides with various boronic acids. These tables provide a foundation for optimizing reactions involving this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate with Various Boronic Acids
| Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 16 | 99 |
| 4-Fluorophenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | - | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 89 |
| 3,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 24 | 65* |
*Note: Reactions with boronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions and may require further optimization.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of a halogenated this compound derivative (using Methyl 3-bromobenzoate as a stand-in) with an arylboronic acid.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and boronic acids.
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[5]
-
Anhydrous Toluene[5]
-
Degassed Water[5]
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Methyl 3-bromobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive substrates.
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)[5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[5]
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)[5]
-
1,4-Dioxane[5]
-
Degassed Water[5]
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine Methyl 3-bromobenzoate, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[5]
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.[5]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic layer under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-carbamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-carbamoylbenzoate, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. Two primary synthetic routes are presented: the esterification of 3-carbamoylbenzoic acid and the amidation of methyl 3-(chlorocarbonyl)benzoate. The protocols are designed to be scalable and address critical considerations for industrial production, including catalyst selection, reaction optimization, and purification strategies. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using process flow diagrams.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a methyl ester and a primary amide, allows for diverse chemical transformations, making it a crucial component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and cost-effective large-scale production of this intermediate is therefore of significant industrial importance.
This document outlines two robust and scalable synthetic strategies to obtain this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired purity levels, and the specific capabilities of the manufacturing facility.
Synthetic Strategies
Two principal routes for the synthesis of this compound are detailed below.
Route 1: Esterification of 3-Carbamoylbenzoic Acid
This is a direct and atom-economical approach that involves the reaction of 3-carbamoylbenzoic acid with methanol in the presence of an acid catalyst.
Route 2: Amidation of Methyl 3-(chlorocarbonyl)benzoate
This route begins with the commercially available or synthetically prepared methyl 3-(chlorocarbonyl)benzoate, which is then reacted with ammonia to form the desired product.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes, providing a basis for comparison and selection.
| Parameter | Route 1: Esterification | Route 2: Amidation |
| Starting Materials | 3-Carbamoylbenzoic acid, Methanol | Methyl 3-(chlorocarbonyl)benzoate, Ammonia |
| Catalyst/Reagent | Sulfuric Acid or Solid Acid Catalyst | None (Ammonia is the reagent) |
| Typical Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Reaction Temp. | 60 - 120 °C | 0 - 25 °C |
| Reported Yield | 78 - 95%[1] | >95% (expected) |
| Key Advantages | Atom economical, fewer steps | High yield, fast reaction |
| Key Disadvantages | Equilibrium reaction, requires water removal | Starting material is corrosive and moisture sensitive |
Detailed Experimental Protocols
Route 1: Large-Scale Esterification of 3-Carbamoylbenzoic Acid
This protocol is based on general Fischer esterification procedures and can be adapted for large-scale production.[2]
4.1.1. Materials and Equipment
-
Jacketed glass reactor (volume appropriate for scale) with overhead stirrer, reflux condenser, and temperature probe.
-
3-Carbamoylbenzoic acid (1 equivalent)
-
Methanol (10-20 equivalents, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.5 equivalents) or a solid acid catalyst (e.g., Amberlyst-15, 10-20 wt%)
-
Sodium Bicarbonate solution (5-10% aqueous)
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary evaporator
-
Vacuum filtration setup
4.1.2. Procedure
-
Reaction Setup: Charge the jacketed glass reactor with 3-carbamoylbenzoic acid and methanol.
-
Catalyst Addition: With vigorous stirring, slowly add the concentrated sulfuric acid to the mixture. If using a solid acid catalyst, it can be added directly to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, 5-10% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) or by column chromatography.
Route 2: Large-Scale Amidation of Methyl 3-(chlorocarbonyl)benzoate
This protocol is based on the general reactivity of acyl chlorides with ammonia.
4.2.1. Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe.
-
Methyl 3-(chlorocarbonyl)benzoate (1 equivalent)
-
Aqueous Ammonia (28-30%, 2-5 equivalents)
-
Dichloromethane or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary evaporator
-
Vacuum filtration setup
4.2.2. Procedure
-
Reaction Setup: Dissolve methyl 3-(chlorocarbonyl)benzoate in a suitable organic solvent like dichloromethane in the jacketed reactor and cool the solution to 0-5 °C using a chiller.
-
Ammonia Addition: Slowly add the aqueous ammonia solution dropwise via the addition funnel, maintaining the internal temperature below 10 °C. A white precipitate of the product will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction for completion.
-
Work-up: Add water to the reaction mixture to dissolve the ammonium chloride byproduct.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield this compound.
-
Purification: The product is often of high purity after this procedure. If necessary, it can be recrystallized.
Process Flow Diagrams
Caption: Workflow for the Esterification of 3-Carbamoylbenzoic Acid.
Caption: Workflow for the Amidation of Methyl 3-(chlorocarbonyl)benzoate.
Safety and Handling Considerations
-
3-Carbamoylbenzoic Acid: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated area or fume hood.
-
Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Methyl 3-(chlorocarbonyl)benzoate: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle in a dry atmosphere (e.g., under nitrogen) and in a fume hood.
-
Aqueous Ammonia: Corrosive. Causes skin burns and eye damage. Respiratory irritant. Work in a well-ventilated area.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through either the esterification of 3-carbamoylbenzoic acid or the amidation of methyl 3-(chlorocarbonyl)benzoate. The choice between these routes will be dictated by economic and logistical factors. The provided protocols offer a detailed guide for researchers and production chemists to develop a robust and scalable manufacturing process for this important chemical intermediate. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity on an industrial scale.
References
Troubleshooting & Optimization
"troubleshooting the hydrolysis of the ester in Methyl 3-carbamoylbenzoate"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the hydrolysis of the methyl ester in Methyl 3-carbamoylbenzoate to synthesize 3-carbamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is incomplete, and I still see starting material. What are the common causes and how can I resolve this?
A: Incomplete conversion is a frequent issue. The primary causes include insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of base.
-
Reaction Time & Temperature: Base-catalyzed hydrolysis (saponification) can be conducted at room temperature or under reflux, depending on the ester's reactivity.[1] If your reaction is sluggish at room temperature, consider increasing the temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry of Base: Saponification is a base-promoted reaction that consumes at least one equivalent of the base (e.g., NaOH, KOH, LiOH).[2] Using a stoichiometric amount or a slight excess of the base is crucial. For sterically hindered or less reactive esters, using a larger excess of the hydroxide and heating may be necessary.[3]
-
Solvent Choice: The starting ester must be soluble in the reaction medium. Common solvent systems include mixtures of methanol/water, ethanol/water, or THF/water, which help solubilize both the ester and the hydroxide base.[1]
Q2: I am observing the formation of an unintended side product. What is the likely impurity and how can I prevent its formation?
A: The most probable side reaction is the hydrolysis of the primary amide (carbamoyl group) to a carboxylic acid, which would result in isophthalic acid. Amides are significantly less reactive than esters and require more forceful conditions to hydrolyze, such as prolonged heating in strong acid or base.[4]
To favor selective ester hydrolysis:
-
Use Milder Conditions: Employ milder bases like Lithium Hydroxide (LiOH) in a THF/water mixture, which can often effect saponification at room temperature, minimizing the risk of amide hydrolysis.[1]
-
Avoid Excessive Heat/Time: Do not heat the reaction for longer than necessary. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the work-up promptly.
-
Prefer Basic Conditions: Acid-catalyzed hydrolysis is a reversible reaction and often requires heat, which can also promote amide hydrolysis.[5] Base-promoted saponification is generally faster and irreversible, making it the preferred method for this transformation.[2]
Q3: During the work-up, my product is not precipitating after acidification, or an emulsion has formed. What should I do?
A: These are common work-up challenges.
-
No Precipitation: The carboxylate salt formed during saponification is water-soluble.[6] To obtain the final 3-carbamoylbenzoic acid product, the solution must be acidified. Add a strong acid like HCl dropwise until the pH is approximately 2-3.[7] If precipitation is still slow, cool the mixture in an ice bath to decrease the product's solubility.[7]
-
Emulsion Formation: Emulsions can form during the extractive work-up. To break an emulsion, add a small amount of a saturated sodium chloride solution (brine).[6] This increases the ionic strength of the aqueous layer, forcing a better separation from the organic phase.
Q4: What is the best way to monitor the progress of the hydrolysis reaction?
A: The two most effective techniques for monitoring this reaction are:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy method to visualize the disappearance of the starting material (this compound) and the appearance of the more polar product (3-carbamoylbenzoic acid). The product, being a carboxylic acid, will have a lower Rf value than the starting ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for confirming the identity of the product by its mass and for detecting any side products, such as the one resulting from amide hydrolysis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the hydrolysis of this compound.
Caption: A flowchart for diagnosing and solving common hydrolysis issues.
Data Summary: Reaction Conditions
The selection of base, solvent, and temperature is critical for achieving selective ester hydrolysis. The table below summarizes common starting conditions.
| Base | Solvent System | Temperature (°C) | Typical Time | Selectivity & Considerations |
| NaOH | Methanol / Water | 25 - 65 (Reflux) | 2 - 5 hours | Effective but carries a higher risk of concurrent amide hydrolysis at elevated temperatures.[8] |
| KOH | Ethanol / Water | 25 - 78 (Reflux) | 2 - 5 hours | Similar reactivity to NaOH; a common and cost-effective choice for robust esters.[1] |
| LiOH | THF / Water | 20 - 25 (Room Temp) | 5 - 24 hours | Generally offers higher selectivity for the ester due to milder reaction conditions, minimizing amide hydrolysis.[1] |
Experimental Protocol: Selective Saponification of this compound
This protocol provides a reliable starting point for the selective hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of THF and deionized water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add Lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting ester spot is no longer visible. This may take several hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Dilute the remaining aqueous solution with a small amount of water and cool the flask in an ice-water bath. While stirring vigorously, slowly add 1 M HCl dropwise until the pH of the solution is between 2 and 3. A white precipitate of 3-carbamoylbenzoic acid should form.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. youtube.com [youtube.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"common side reactions in the synthesis of Methyl 3-carbamoylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-carbamoylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common and practical synthetic routes for this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of 3-carbamoylbenzoic acid with methanol.[1][2][3][4] It is a thermodynamically controlled and reversible reaction.
-
Amidation of an Acyl Chloride Intermediate: This two-step route involves the conversion of a suitable starting material to methyl 3-(chloroformyl)benzoate, followed by amidation with ammonia.[5][6][7] This method often proceeds under milder conditions than direct amidation of the carboxylic acid.
Q2: What is the primary side reaction of concern during the Fischer esterification of 3-carbamoylbenzoic acid?
A2: The primary side reaction is the hydrolysis of the methyl ester product back to the starting material, 3-carbamoylbenzoic acid.[3] This is due to the presence of water, which is a byproduct of the esterification reaction. The reaction is an equilibrium, and the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.
Q3: How can I minimize the hydrolysis side reaction during Fischer esterification?
A3: To minimize hydrolysis and drive the equilibrium towards the product, you can:
-
Use a large excess of the alcohol (methanol) to act as both reactant and solvent.[3]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Use a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate.[4]
Q4: What are the potential side reactions during the amidation of methyl 3-(chloroformyl)benzoate?
A4: The main side reaction is the hydrolysis of the highly reactive acyl chloride intermediate back to the corresponding carboxylic acid (monomethyl isophthalate) if moisture is present in the reaction setup.[5] Acyl chlorides are sensitive to water and will readily react with it. It is also possible to form a primary amide and an ammonium chloride salt as a byproduct.[8]
Q5: How can I ensure a high yield of the amide in the second route?
A5: To ensure a high yield of this compound during the amidation step, it is crucial to:
-
Work under anhydrous (dry) conditions to prevent hydrolysis of the acyl chloride.
-
Use a suitable base, such as a tertiary amine or pyridine, to neutralize the HCl gas that is formed during the reaction, which can otherwise react with the ammonia.
-
Add the acyl chloride to a concentrated solution of ammonia.[9]
Troubleshooting Guides
Synthesis Route 1: Fischer Esterification of 3-Carbamoylbenzoic Acid
| Problem | Possible Cause | Troubleshooting/Solution |
| Low yield of this compound | The reaction has not reached equilibrium or the equilibrium is unfavorable. | - Increase the reaction time. - Use a larger excess of methanol. - Ensure efficient removal of water (e.g., use of a Dean-Stark trap or molecular sieves).[3] |
| The catalyst is inactive or used in an insufficient amount. | - Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). - Slightly increase the catalyst loading. | |
| Presence of unreacted 3-carbamoylbenzoic acid in the product | Incomplete reaction. | - Extend the reflux time. - Increase the amount of methanol. |
| Hydrolysis of the product during workup. | - Ensure the workup is performed promptly after the reaction is complete. - Use a saturated sodium bicarbonate solution to neutralize the acid catalyst and wash the organic layer, which will also remove unreacted carboxylic acid. | |
| Product is an oil and does not solidify | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Synthesis Route 2: Amidation of Methyl 3-(chloroformyl)benzoate
| Problem | Possible Cause | Troubleshooting/Solution |
| Low yield of this compound | Hydrolysis of the acyl chloride starting material. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.[8] |
| Incomplete reaction. | - Ensure a sufficient excess of ammonia is used. - Allow for adequate reaction time. | |
| Formation of a significant amount of monomethyl isophthalate | Presence of water in the reaction. | - Rigorously exclude moisture from the reaction system. |
| Difficult to handle reaction mixture (e.g., formation of a thick slurry) | Precipitation of ammonium chloride byproduct. | - Use a suitable solvent that can partially solubilize the byproduct or allow for efficient stirring. |
| Product is contaminated with a salt | Ammonium chloride byproduct not fully removed during workup. | - Wash the crude product thoroughly with water to remove any water-soluble salts. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-carbamoylbenzoic acid and a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
| Parameter | Fischer Esterification | Amidation of Acyl Chloride | Reference |
| Typical Yield | 60-85% (for similar benzoic acids) | Generally high, >90% (for similar amidations) | [10] |
| Purity of Crude Product | Moderate to high, main impurity is the starting carboxylic acid. | High, main impurity is the hydrolyzed acyl chloride. | |
| Reaction Conditions | Refluxing temperature, acid catalyst. | Often at room temperature or below, requires anhydrous conditions. | [3][7] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in Fischer esterification.
References
- 1. The products formed when benzoic acid ( C 6 H 5 CO 2 H ) is treated with .. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Amines react with acyl chlorides to give amides [almerja.net]
- 7. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
Technical Support Center: Optimizing Methyl 3-carbamoylbenzoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-carbamoylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Ineffective coupling agents: Degradation of coupling agents (e.g., EDC, HOBt). | Use fresh, high-quality coupling agents. Store them under anhydrous conditions to prevent hydrolysis. | |
| Hydrolysis of the ester: Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Side reactions: Formation of byproducts due to reactive impurities in starting materials. | Purify starting materials before use. For instance, recrystallize 3-(aminocarbonyl)benzoic acid if it is impure. | |
| Product is an Oil and Does Not Solidify | Presence of impurities: Residual solvent or byproducts can lower the melting point. | Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. |
| Formation of oligomers: In certain reaction conditions, side reactions can lead to the formation of polymeric materials. | Review the reaction conditions, particularly the concentration of reactants. Diluting the reaction mixture may disfavor oligomerization. | |
| Product is Difficult to Purify | Co-elution of impurities: Impurities have similar polarity to the product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| Product loss during workup: The product may have some solubility in the aqueous phase during extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Inconsistent Yields | Variability in reagent quality: Different batches of reagents may have varying purity. | Use reagents from a reliable source and consider titrating or otherwise verifying the purity of critical reagents before use. |
| Reaction sensitivity: The reaction may be sensitive to small changes in conditions (e.g., moisture, temperature). | Standardize the experimental setup and procedure to ensure reproducibility. Maintain strict control over reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common and effective method is the amidation of a suitable starting material. One potential route involves the reaction of 3-(methoxycarbonyl)benzoyl chloride with ammonia. Another approach is the coupling of 3-(aminocarbonyl)benzoic acid with methanol using a coupling agent. A related synthesis of Methyl 3-(dimethylcarbamoyl)benzoate utilizes the coupling of mono-methyl isophthalate with dimethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[1].
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the best practices for purifying the final product?
A3: After the reaction is complete, the crude product is typically isolated by extraction and evaporation of the solvent. For purification, column chromatography using silica gel is often effective. A common solvent system for elution would be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent can also be employed for further purification.
Q4: My product appears as a gel-like substance after workup. What could be the issue?
A4: The formation of a gel can indicate the presence of impurities or the hydrolysis of the methyl ester to the corresponding carboxylic acid under acidic conditions, which can then form a salt or a hydrated complex. Ensure that the workup procedure is performed under neutral or slightly basic conditions to avoid ester hydrolysis. Thoroughly drying the crude product under high vacuum can also help.
Q5: Can I use a different coupling agent than EDC/HOBt?
A5: Yes, other peptide coupling reagents can be used for the amidation reaction. Examples include dicyclohexylcarbodiimide (DCC) with an activator like 4-dimethylaminopyridine (DMAP), or newer generation reagents like HATU or HBTU. The choice of coupling agent may affect reaction times and yields, and may require optimization.
Experimental Protocols
Proposed Synthesis of this compound via Amide Coupling
This protocol is adapted from a similar synthesis of a related compound[1].
Materials:
-
Mono-methyl isophthalate
-
Ammonia solution (e.g., 7N in Methanol)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-hydroxybenzotriazole (HOBt)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve mono-methyl isophthalate (1 equivalent) in anhydrous THF.
-
Add a solution of ammonia in methanol (2 equivalents).
-
To this mixture, add EDC hydrochloride (2 equivalents) and 1-hydroxybenzotriazole (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Reaction Conditions for a Related Amide Coupling
The following table summarizes the reaction conditions for the synthesis of Methyl 3-(N,N-dimethylcarbamoyl)benzoate, which can serve as a starting point for optimizing the synthesis of this compound[1].
| Parameter | Condition |
| Starting Material | Mono-methyl isophthalate |
| Amine | Dimethylamine (2.0 M in Methanol) |
| Coupling Agents | EDC hydrochloride, 1-hydroxybenzotriazole |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20 °C |
| Reaction Time | 2 hours |
| Yield | 100% (for the dimethylated analog) |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Methyl 3-carbamoylbenzoate Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-carbamoylbenzoate. The focus is on addressing challenges related to its solubility for in vitro assays.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered when preparing this compound solutions for your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution in aqueous buffer or media. | Low aqueous solubility of this compound. | 1. Decrease the final concentration: The compound may be exceeding its solubility limit in the final assay medium. 2. Increase the percentage of co-solvent: If using a stock in an organic solvent like DMSO, a slight increase in the final co-solvent concentration (typically not exceeding 0.5-1% to avoid cytotoxicity) might maintain solubility. 3. Use a different solubilization strategy: Consider using surfactants, cyclodextrins, or preparing a solid dispersion. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. | 1. Ensure complete dissolution of the stock solution: Visually inspect the stock solution for any particulate matter. Gentle warming (to around 37°C) and vortexing can aid dissolution. 2. Prepare fresh dilutions: Avoid using old dilutions as the compound may precipitate over time. 3. Sonication: Briefly sonicate the stock solution to break up any small aggregates. |
| Observed cellular toxicity not related to the compound's biological activity. | High concentration of the organic solvent (e.g., DMSO). | 1. Determine the maximum tolerable solvent concentration for your cell line: Run a vehicle control with varying concentrations of the solvent to identify the highest non-toxic concentration. 2. Minimize the final solvent concentration: Prepare a more concentrated stock solution to reduce the volume added to the assay medium. |
| Difficulty dissolving the compound in the initial organic solvent. | The compound may have limited solubility even in organic solvents at high concentrations. | 1. Try a different organic solvent: Consider solvents such as ethanol, methanol, or dimethylformamide (DMF). 2. Gentle heating and agitation: As mentioned, warming and vortexing can be effective. 3. Prepare a less concentrated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds for in vitro assays. Ethanol can also be considered. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid significant cytotoxicity. However, the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few strategies to address this:
-
Rapid mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous buffer.
-
Use of surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 in your assay buffer can help to maintain the solubility of hydrophobic compounds.[1] Note that this is generally more suitable for biochemical assays than for cell-based assays, as surfactants can be cytotoxic.
-
Formulation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solutions from light.
Data Presentation
| Solvent | This compound (Qualitative) | Methyl Benzoate (Quantitative) | Methyl 3-aminobenzoate (Quantitative) |
| Water | Poorly soluble | 2.1 g/L at 20°C[2] | Slightly soluble (0.1-1%)[3] |
| Ethanol | Likely soluble | Miscible[2] | Soluble |
| DMSO | Likely soluble | Miscible | Soluble |
| Methanol | Likely soluble | Soluble[2] | Soluble |
Note: The solubility of this compound should be experimentally verified. The provided quantitative data is for structurally related compounds and should be used as a reference only.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 179.17 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately weigh 1.79 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Solubilization in Aqueous Media for In Vitro Assays
Objective: To prepare working solutions of this compound in an aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the assay temperature (e.g., 37°C)
-
Sterile polypropylene tubes or plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the desired final concentrations.
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When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the assay.
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of your test compound.
Visualization of Relevant Biological Pathways
A derivative of this compound has been identified as an inhibitor of malate dehydrogenase (MDH), an enzyme crucial for cellular metabolism.[4] MDH exists in two main isoforms: cytoplasmic (MDH1) and mitochondrial (MDH2). These enzymes play a key role in the malate-aspartate shuttle and the citric acid cycle.[5][6]
Malate-Aspartate Shuttle
The malate-aspartate shuttle is essential for translocating reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.
Caption: The Malate-Aspartate Shuttle.
Citric Acid Cycle (TCA Cycle)
MDH2 catalyzes the final step of the citric acid cycle, the oxidation of malate to oxaloacetate, which is a critical reaction for cellular respiration.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 4. Physiology of malate dehydrogenase and how dysregulation leads to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Methyl 3-carbamoylbenzoate
Welcome to the technical support center for the purification of Methyl 3-carbamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.
Q1: My compound, this compound, is not moving off the baseline of the silica gel column, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your eluent is not polar enough to move the highly polar this compound, which is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can switch to a more polar solvent system like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it while monitoring the elution with Thin Layer Chromatography (TLC).
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Consider a Different Stationary Phase: If increasing the solvent polarity does not yield satisfactory results or leads to other issues like co-elution of impurities, consider using a different stationary phase. For highly polar compounds, reverse-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a very effective alternative.
-
Q2: I am observing significant peak tailing for my compound during column chromatography. How can I resolve this?
A2: Peak tailing is often a result of strong interactions between the analyte and the stationary phase, which is common for polar compounds like amides on silica gel.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A slight increase in the polarity of the eluent once the compound begins to elute can help to reduce tailing.
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Use an Additive: The amide group in your compound can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to neutralize these acidic sites and improve peak shape.
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Dry Loading: If your compound is not very soluble in the eluent, it can precipitate at the top of the column, leading to tailing. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.
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Q3: My purified this compound is still contaminated with impurities. How can I improve the separation?
A3: This is likely due to the co-elution of impurities with similar polarity to your target compound.
-
Troubleshooting Steps:
-
Fine-tune the Eluent System: The key to good separation is to maximize the difference in the retention factors (ΔRf) between your product and the impurities. Systematically screen different solvent systems using TLC. Try combinations of solvents with different selectivities, for example, toluene/acetone or dichloromethane/acetone.
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Use a Shallow Gradient: Instead of a steep gradient or isocratic elution, a shallow gradient of the polar solvent can provide better resolution between closely eluting compounds.
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Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-3% of the mass of the silica gel.
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Identify the Impurities: Knowing the potential impurities can help in designing a better purification strategy. Common impurities in the synthesis of this compound can include unreacted starting materials like isophthalic acid or its monomethyl ester, and byproducts such as isophthalamide.
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Q4: The recovery of my compound after column chromatography is very low. What could be the reason?
A4: Low recovery can be due to several factors, including irreversible adsorption on the column or degradation.
-
Troubleshooting Steps:
-
Check for Irreversible Adsorption: The polar nature of this compound can lead to strong, sometimes irreversible, binding to the silica gel. Using a more polar eluent or adding a modifier as mentioned in A2 can help.
-
Assess Compound Stability: Although this compound is generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can check for stability by spotting your pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is suspected, using a deactivated silica gel or switching to an alternative stationary phase like alumina might be beneficial.
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Ensure Complete Elution: Make sure you have eluted the column with a sufficiently polar solvent at the end of the purification to wash out your compound completely.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: The synthesis of this compound often starts from a derivative of isophthalic acid. Therefore, potential impurities include:
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Starting Materials: Isophthalic acid, monomethyl isophthalate, or 3-(chlorocarbonyl)benzoic acid methyl ester.
-
By-products: Isophthalamide (the diamide formed from isophthalic acid).
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A good starting point for TLC analysis on silica gel is a mixture of a non-polar and a polar solvent. Based on the polarity of the molecule, a 1:1 mixture of ethyl acetate and hexane is a reasonable starting point. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your product, which is ideal for column chromatography separation. For more polar impurities, a more polar system like 9:1 dichloromethane:methanol might be necessary.
Q3: Can I purify this compound by recrystallization instead of column chromatography?
A3: Yes, recrystallization can be a very effective purification method for this compound, especially if the impurities have significantly different solubilities. Given that amides can sometimes be challenging to purify via column chromatography, recrystallization is a highly recommended alternative to explore.[1]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 147-150 °C.
Data Summary
The following table summarizes key data relevant to the purification of this compound.
| Parameter | Value/Recommendation | Source |
| Melting Point | 147-150 °C | |
| Inferred Polarity | High | |
| Common Stationary Phase | Silica Gel (Normal Phase) | |
| Alternative Stationary Phase | C18 (Reverse Phase), Alumina | |
| Initial TLC Solvent System | Ethyl Acetate / Hexane (1:1) | [2] |
| Alternative Eluent System | Dichloromethane / Methanol | |
| Recommended Product Rf | 0.2 - 0.4 | |
| Common Impurities | Isophthalic acid, Monomethyl isophthalate, Isophthalamide | |
| Alternative Purification | Recrystallization | [1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a small amount of methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a sealed chamber with an initial eluent system of 1:1 ethyl acetate/hexane.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for the this compound spot. A more polar system, such as 95:5 dichloromethane/methanol, may be necessary.
-
-
Column Preparation:
-
Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Begin elution with the solvent system that gave your product an Rf of ~0.2-0.4. If separation from impurities is difficult, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity.
-
Collect the eluent in a series of numbered fractions (e.g., in test tubes).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Interactions within the chromatography column.
References
"preventing byproduct formation in Methyl 3-carbamoylbenzoate reactions"
Welcome to the Technical Support Center for Methyl 3-carbamoylbenzoate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to prevent the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to produce this compound:
-
Esterification of 3-Carbamoylbenzoic Acid: This is a common method involving the reaction of 3-carbamoylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. This process is a classic Fischer esterification.[1][2][3]
-
Mono-amidation of Dimethyl Isophthalate: This route involves the selective reaction of dimethyl isophthalate with ammonia or an ammonia equivalent. This method requires careful control of reaction conditions to prevent the formation of the diamide byproduct.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most frequently encountered byproducts are:
-
3-Carbamoylbenzoic Acid: Unreacted starting material from the esterification route.
-
Dimethyl Isophthalate: Unreacted starting material from the amidation route.
-
Isophthalamide (1,3-Benzenedicarboxamide): Formed from the di-amidation of dimethyl isophthalate.
-
3-(Methoxycarbonyl)benzoic acid: Resulting from the hydrolysis of the amide group of this compound, though this is generally less favorable than ester hydrolysis.
-
Terephthalamide (in amidation route): If the starting dimethyl isophthalate contains the para-isomer, terephthalamide can form as a highly insoluble byproduct.
Q3: My reaction has resulted in a mixture of products. How can I purify this compound?
A3: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: Methanol or an ethanol/water mixture are often effective solvent systems for recrystallizing methyl benzoate derivatives.[4][5][6] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography is a reliable technique. A gradient elution with a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) can effectively separate the desired product from byproducts.
Q4: How can I monitor the progress of my reaction and identify byproducts?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point for method development.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the chemical structures of any impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[10]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Esterification Reaction
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent. Ensure the acid catalyst (e.g., concentrated H2SO4) is fresh and added in a sufficient amount (catalytic). Monitor the reaction by TLC until the starting carboxylic acid is consumed. |
| Hydrolysis of Product | The presence of water will shift the equilibrium back towards the starting materials. Use anhydrous methanol and dried glassware. If thionyl chloride is used as the catalyst, it will also act as a dehydrating agent. |
| Loss during Work-up | After quenching the reaction with a basic solution (e.g., saturated sodium bicarbonate), ensure complete extraction of the product with an organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery. |
Problem 2: Formation of Isophthalamide Byproduct in Amidation Reaction
| Possible Cause | Suggested Solution |
| Excessive Amidation | The formation of the diamide is a common side reaction.[11] Carefully control the stoichiometry of the aminating agent. Using a slight excess of dimethyl isophthalate can help to minimize the formation of the second amide. |
| High Reaction Temperature | Elevated temperatures can favor the formation of the thermodynamically more stable diamide. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | Monitor the reaction closely by HPLC or TLC and stop the reaction once the desired mono-amide product is maximized. Over-extending the reaction time will lead to increased diamide formation. |
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Benzoic Acid with Methanol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield of Methyl Benzoate (%) | Reference |
| Concentrated H2SO4 | 70 | 4 | 87 | [12] |
| p-Toluenesulfonic acid | 70 | 4 | 78 | [12] |
| Ion Exchange Resin | 70 | 4 | 74 | [12] |
| Dihalohydantoin | 60 | 7 | >95 | [12] |
Note: While this data is for the esterification of benzoic acid, it provides a useful comparison of catalyst efficiency for the synthesis of methyl benzoate derivatives.
Experimental Protocols
Protocol 1: Esterification of 3-Carbamoylbenzoic Acid using Thionyl Chloride in Methanol
This method is adapted from a procedure for a similar substituted benzoic acid and generally provides high yields.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-carbamoylbenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly and dropwise, add thionyl chloride (2.2 equivalents) to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The reaction mixture should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from methanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and addressing byproduct formation.
Experimental Workflow for Synthesis and Purification
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. aiinmr.com [aiinmr.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for Methyl 3-carbamoylbenzoate
Welcome to the technical support center for optimizing coupling reactions involving Methyl 3-carbamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) encountered during experimentation.
General Troubleshooting and FAQs
This section addresses common problems applicable to various coupling reactions.
Q1: My reaction shows low or no conversion. What are the first things to check?
A1: Low or no product formation can stem from several factors. A primary cause is often related to the catalyst's activity or the quality of the reagents.[1]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[1] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Aggregation of the catalyst into inactive palladium black is also a common issue.[1]
-
Reagent Purity: Impurities in starting materials, such as the aryl halide or organoboron compound, can act as catalyst poisons.[1] It is crucial to use high-purity reagents.
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical.[1] An initial screening of these parameters is often necessary for a new reaction. For instance, some bases require a small amount of water to be effective.[1]
Q2: I'm observing a black precipitate in my reaction vessel. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive, aggregated form of the palladium catalyst.[1] This indicates catalyst decomposition. To prevent this:
-
Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to decomposition.[1]
-
Ligand Choice: Use a sufficient amount of a suitable phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and prevent aggregation.[1]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Operate at the lowest effective temperature.
Q3: How do I choose the correct palladium catalyst and ligand for my specific reaction?
A3: The choice depends on the specific coupling partners. Aryl chlorides, for example, are less reactive than aryl bromides or iodides and often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step.[1] For Suzuki-Miyaura reactions, ligands like SPhos are effective for a range of substrates.[3] For Buchwald-Hartwig aminations, ligands such as XantPhos have proven to be exceptionally effective.[4] It is often best to consult the literature for catalyst systems used on similar substrates.
Reaction-Specific Troubleshooting
This section focuses on issues related to specific transformations involving either the aromatic ring or the carbamoyl group of this compound. For cross-coupling reactions, it is assumed that the aromatic ring has been appropriately functionalized (e.g., with a halide or boronic acid group).
Amide Bond Formation (via the Carboxylic Acid Precursor)
These questions relate to the formation of the amide bond to create this compound itself, or similar amide coupling reactions.
Q1: My amide coupling reaction to form the target molecule from 3-(methoxycarbonyl)benzoic acid and an amine source is inefficient. What should I try?
A1: Inefficient amide coupling is a common challenge.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[5] If using a coupling reagent like HATU or EDC, ensure you are using a sufficient amount (typically 1.0-1.5 equivalents).[5] Pre-activating the acid for 15-30 minutes before adding the amine can improve yields.[6]
-
Amine Nucleophilicity: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic.[7] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to prevent this acid-base reaction.[5][6]
-
Steric Hindrance: If either the acid or the amine is sterically hindered, the reaction may be slow or incomplete.[5] In such cases, switching to a more potent coupling reagent or converting the carboxylic acid to an acyl fluoride may be beneficial.[5]
Suzuki-Miyaura Coupling
This reaction couples an organoboron compound with an organohalide. Here, we assume a derivative like Methyl 3-bromobenzoate is being coupled.
Q1: I am seeing a significant amount of a side product corresponding to the starting boronic acid being replaced by a hydrogen atom. How can I minimize this?
A1: This side reaction is called protodeboronation and is a common issue in Suzuki-Miyaura couplings.[8] It is often promoted by aqueous basic conditions, high temperatures, and prolonged reaction times.[2][8]
-
Minimize Water: Use anhydrous solvents if the reaction conditions allow.
-
Base Selection: Consider using weaker or less nucleophilic bases like K₃PO₄ or CsF.[2][8]
-
Temperature and Time: Run the reaction at the lowest possible temperature and monitor it closely to avoid unnecessarily long reaction times.[8] Using boronic esters (like pinacol esters) instead of boronic acids can also improve stability and reduce protodeboronation.[1]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Q1: My Buchwald-Hartwig amination is sluggish. What are the key parameters to optimize?
A1: The Buchwald-Hartwig reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for this reaction's success.[9] Ligands like BrettPhos are specifically designed for coupling primary amines.[10]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like K₃PO₄ or Cs₂CO₃ can also be effective, especially for base-sensitive substrates.[10]
-
Solvent: Toluene, dioxane, and THF are common solvents.[10] The choice of solvent can affect solubility and catalyst stability.[1]
Data Presentation: Reaction Conditions
The following tables summarize representative starting conditions for various coupling reactions. These should be considered as starting points for optimization.
Table 1: Amide Coupling Reagents & Conditions
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temp. (°C) | Notes |
|---|---|---|---|---|---|
| HATU | None | DIPEA (2.0) | DMF, DCM | 0 to RT | Highly efficient, rapid reactions.[5] |
| EDC | HOBt, OxymaPure | DIPEA (2.0-3.0) | DMF, DCM | 0 to RT | Cost-effective; additive suppresses side reactions.[6] |
| PyBOP | None | DIPEA (2.0) | DMF | 0 to RT | Good for reducing racemization. |
| SOCl₂ | cat. DMF | Pyridine | DCM, Toluene | 0 to Reflux | Forms acyl chloride in situ; harsher conditions. |
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | 16 |
Conditions are generalized from typical literature procedures and may require optimization.[3]
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Primary/Secondary | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | NaOtBu (1.2) | Toluene | 100 |
| Aryl Chloride | Primary/Secondary | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 |
| Aryl Bromide | Amide/Carbamate | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 |
Conditions are generalized from typical literature procedures and may require optimization.[4]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [5]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a non-nucleophilic base, such as DIPEA (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent HATU (1.1 equivalents) and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [3]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (e.g., NaOtBu, 1.2 equivalents) to a dry reaction vessel.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1 equivalents) and seal the vessel.
-
Heat the reaction to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Mandatory Visualizations
Caption: General troubleshooting workflow for low-yield coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical flowchart for the systematic optimization of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
"managing temperature control during the synthesis of Methyl 3-carbamoylbenzoate"
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of temperature control during the synthesis of Methyl 3-carbamoylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: A primary challenge is managing the reaction temperature to ensure the selective formation of the desired product while minimizing side reactions. Both the esterification and carbamoylation steps are sensitive to temperature fluctuations, which can impact yield and purity.
Q2: How does temperature affect the yield of this compound?
A2: Temperature has a significant impact on reaction kinetics and equilibrium. An optimal temperature will maximize the reaction rate without promoting the degradation of reactants or products, or favoring the formation of byproducts. For instance, in related esterification reactions, temperatures are often carefully controlled, with refluxing at specific temperatures like 70°C being common.[1]
Q3: What are the potential side reactions influenced by improper temperature control?
A3: Improper temperature control can lead to several side reactions. Excessively high temperatures might cause the hydrolysis of the ester group back to a carboxylic acid, especially if water is present. In some cases, it could also lead to the decomposition of the carbamoyl group. For related syntheses, side reactions are a key concern that is managed by precise temperature settings.[2]
Q4: Is it necessary to cool the reaction at any stage?
A4: Yes, cooling is often crucial, particularly during the addition of reactive reagents. For example, in the synthesis of methyl 3-aminobenzoate, the reaction mixture is cooled to 0°C before the dropwise addition of thionyl chloride to control the exothermic reaction.[3] Similarly, during nitration of methyl benzoate, maintaining a temperature below 10°C is critical to prevent unwanted side reactions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. For esterification, refluxing at the boiling point of the alcohol (e.g., methanol) is a common strategy.[5] |
| Reaction temperature is too high: Reactants, reagents, or the product may be decomposing. | Lower the reaction temperature. If the reaction is highly exothermic, consider cooling the reaction vessel in an ice bath during reagent addition. Ensure the reaction is conducted under an inert atmosphere if any components are sensitive to oxidation at high temperatures. | |
| Presence of Impurities | Formation of side products due to high temperature: Elevated temperatures can favor alternative reaction pathways. | Reduce the reaction temperature. Analyze the impurities to understand the side reactions occurring, which can provide insight into the optimal temperature range. For instance, in some acylation reactions, controlling the temperature between 60-100°C is key to preventing side reactions.[2] |
| Incomplete reaction: The reaction was not allowed to proceed to completion, leaving unreacted starting materials. | Increase the reaction time or modestly increase the temperature after an initial period at a lower temperature. Monitor the reaction until the starting material is consumed. | |
| Product Degradation | Hydrolysis of the ester or carbamoyl group: This can be caused by excessive heat in the presence of acidic or basic conditions. | Ensure the reaction is carried out under anhydrous conditions and control the temperature carefully. During workup, neutralize the reaction mixture at a low temperature before extraction. |
| Inconsistent Results | Poor temperature control and monitoring: Fluctuations in temperature between batches can lead to variability in yield and purity. | Use a reliable heating mantle with a thermocouple or a temperature-controlled oil bath. Ensure the thermometer is placed correctly to measure the internal reaction temperature. Record the temperature at regular intervals throughout the reaction. |
Experimental Protocols
The synthesis of this compound can be approached through several routes. Below are detailed methodologies for plausible synthetic pathways, with a strong emphasis on temperature control.
Method 1: Esterification of 3-Carbamoylbenzoic Acid
This protocol is based on standard Fischer esterification procedures for benzoic acid derivatives.[1]
Reagents and Materials:
-
3-Carbamoylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Reaction flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Add 3-carbamoylbenzoic acid and an excess of anhydrous methanol to a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath (0-5°C).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the cooled, stirring mixture.
-
Remove the ice bath and attach a reflux condenser.
-
Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Method 2: Amidation of Monomethyl Isophthalate
This method is analogous to the synthesis of N,N-disubstituted carbamoylbenzoates.[6]
Reagents and Materials:
-
Monomethyl isophthalate
-
Thionyl chloride or Oxalyl chloride
-
Ammonia solution (e.g., 0.5 M in dioxane) or Ammonium chloride
-
Triethylamine (if using ammonium chloride)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Acid Chloride Formation:
-
Suspend monomethyl isophthalate in anhydrous DCM.
-
Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
-
Heat the mixture to reflux (around 40°C) for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amidation:
-
Dissolve the resulting acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add the ammonia solution dropwise to the stirring acid chloride solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Data on Temperature Parameters in Related Syntheses
The following table summarizes temperature conditions from various syntheses of related methyl benzoate compounds.
| Compound | Reaction Step | Temperature | Reference |
| Methyl 3-(dimethylcarbamoyl)benzoate | Amidation | 20°C (Room Temp) | [6] |
| Methyl 3-(cyanomethyl)benzoate | Acylation | 60-100°C | |
| Methyl 3-(cyanomethyl)benzoate | Chlorination | 110-170°C | [2] |
| Methyl 3-aminobenzoate | Esterification | Reflux (Methanol) | [3] |
| Methyl 3-cyanobenzoate | Dehydration | 130-140°C | [7] |
| Methyl benzoate | Esterification | 70°C | |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Bromination | 55-75°C | [8] |
Visual Guides
Experimental Workflow for Esterification
References
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 3-(diMethylcarbaMoyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-carbamoylbenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-carbamoylbenzoate. Below you will find troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A2: Recrystallization and flash column chromatography are the most common and effective methods for purifying crude this compound.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3] It is recommended to perform a small-scale solvent screening to test the solubility of your crude product in various solvents like ethanol, methanol, ethyl acetate, or mixtures with water to find the optimal one.[1][4]
Q3: What analytical techniques can I use to assess the purity of this compound after purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of purification and assess the purity of collected fractions.[3] For more quantitative analysis of the final product's purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.[3][5] A sharp melting point range close to the literature value is a good indicator of high purity.[5][6]
Q4: My purified this compound appears colored. How can I remove colored impurities?
A4: Residual colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.[4][7] Add a small amount of activated charcoal to the hot solution before the hot filtration step.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable, or an insufficient volume of solvent was used.[3] | Add more solvent in small portions. If the compound still does not dissolve, a different, more suitable solvent or a solvent mixture should be selected based on solubility tests.[3] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound may be an oil under the current conditions.[3] | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] Cooling the solution in an ice bath can also promote crystallization.[3] |
| The crude product oils out instead of crystallizing. | The presence of significant impurities is lowering the melting point of the mixture.[6] The chosen solvent may be inappropriate. | Try to purify a small sample by column chromatography to isolate the product and then use it as a seed crystal.[6] Consider using a different recrystallization solvent or a solvent system with a lower boiling point.[3] |
| The yield of purified product is low. | Product may be lost during transfers. The product may have some solubility in the cold solvent, leading to loss in the mother liquor. | Ensure careful transfer of materials. Use the minimum amount of hot solvent for dissolution and cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.[6] |
| The product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice.[6] The chosen solvent does not effectively differentiate between the product and impurities.[6] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] A different recrystallization solvent may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent (solvent system) is not optimal.[3] | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[3] A gradient elution, gradually increasing the solvent polarity, may be necessary.[7] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column.[3] | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[3] |
| The collected fractions are still impure. | The column was not packed properly, leading to channeling. The initial sample band was too broad. | Ensure the silica gel is packed uniformly without air bubbles.[3] Dissolve the crude product in a minimal amount of solvent and consider using a dry-loading technique for better separation.[7] |
| Streaking or tailing of spots on TLC. | The compound may be interacting too strongly with the silica gel, especially if it is acidic or basic. | Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one where it is sparingly soluble at room temperature but very soluble at high temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration.[5] Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system (eluent) that provides good separation of this compound from impurities (aim for an Rf of 0.2-0.4). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into a column, allowing it to pack without air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better separation, it is often advantageous to use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[7]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to move the compounds down the column.[7]
-
Fraction Collection: Collect the eluting solvent in separate fractions.[7]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]
Visualizations
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A standard workflow for purification using flash column chromatography.
References
"issues with the stability of Methyl 3-carbamoylbenzoate in specific solvents"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-carbamoylbenzoate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in the presence of acidic or basic conditions. This can lead to the degradation of the ester functional group, yielding 3-carbamoylbenzoic acid and methanol. The rate of hydrolysis is influenced by the solvent, temperature, and pH.
Q2: In which types of solvents is this compound expected to be least stable?
A2: Protic solvents, especially water, methanol, and ethanol, can facilitate the hydrolysis of the ester group. The presence of trace amounts of acid or base in these solvents can catalyze the degradation process. Therefore, storing solutions of this compound in these solvents for extended periods, particularly at elevated temperatures, is not recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the ester.[1][2] In acidic solutions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3] Generally, the hydrolysis rate is minimized in neutral or slightly acidic aqueous solutions.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is advisable to use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container to protect it from moisture. For compounds prone to hydrolysis, storage in a desiccator with a drying agent is also recommended.
Q5: Can the carbamoyl group influence the stability of the methyl ester?
Troubleshooting Guide
This guide is designed to help users identify and resolve stability issues with this compound.
Problem: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound overnight.
-
Possible Cause: This is a strong indication of hydrolysis, as the resulting carboxylic acid (3-carbamoylbenzoic acid) is significantly more polar than the starting ester.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like LC-MS or NMR to confirm the identity of the new compound as 3-carbamoylbenzoic acid.
-
Solvent Check: If you are using a protic solvent (e.g., methanol, ethanol, or a solvent containing water), switch to a dry, aprotic solvent (e.g., anhydrous THF, DCM, or acetonitrile).
-
pH Assessment: If your reaction or solution is aqueous, check the pH. Adjust to a neutral or slightly acidic pH if possible.
-
Temperature Control: Store your solutions at a lower temperature to reduce the rate of degradation.
-
Problem: The yield of my reaction involving this compound is lower than expected, and I suspect the starting material is degrading.
-
Possible Cause: The reaction conditions (e.g., high temperature, presence of acid or base) may be promoting the hydrolysis of your starting material.
-
Troubleshooting Steps:
-
Analyze a Control: Run a control experiment with only this compound in the reaction solvent under the same conditions to quantify the extent of degradation.
-
Modify Reaction Conditions: If degradation is confirmed, consider lowering the reaction temperature or using milder acidic or basic conditions if the reaction chemistry allows.
-
Use Fresh Starting Material: Ensure that the this compound you are using is pure and has not degraded during storage.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials and store them under controlled temperature conditions (e.g., room temperature, 40°C). Include a control sample stored at a low temperature (e.g., -20°C) where degradation is expected to be minimal.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and analyze the contents using a suitable analytical method such as HPLC or LC-MS.
-
Quantification: Quantify the peak area of this compound and any degradation products at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: Analytical Method for Detecting Degradation
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the stability of this compound.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Column: A C18 reversed-phase column is appropriate.
-
Detection: UV detection at a wavelength where both the starting material and the potential degradation product (3-carbamoylbenzoic acid) have good absorbance (e.g., 254 nm).
-
Procedure:
-
Inject a sample of the initial, undegraded solution to establish the retention time of this compound.
-
Inject samples from the stability study at various time points.
-
Monitor for the appearance of a new, earlier-eluting peak corresponding to the more polar 3-carbamoylbenzoic acid.
-
Calculate the relative peak areas to determine the percentage of degradation.
-
Data Presentation
The following table is a template for summarizing quantitative stability data for this compound in various solvents at a given temperature.
| Solvent | Time (hours) | % this compound Remaining | % 3-carbamoylbenzoic acid Formed |
| Methanol | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| Acetonitrile | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| THF | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| Water (pH 7) | 0 | 100 | 0 |
| 8 | |||
| 24 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolysis degradation pathway.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-, 3-, and 4-Carbamoylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of isomers is a critical aspect of synthetic chemistry and drug development, as the position of functional groups can significantly influence a molecule's chemical behavior and biological activity. This guide provides an in-depth comparison of the reactivity of three structural isomers: methyl 2-carbamoylbenzoate, methyl 3-carbamoylbenzoate, and methyl 4-carbamoylbenzoate. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supplemented with a detailed experimental protocol for quantitative validation.
Theoretical Reactivity Profile
The reactivity of these isomers is primarily dictated by the susceptibility of the methyl ester group to nucleophilic acyl substitution, most commonly observed in hydrolysis reactions. The rate of this reaction is influenced by the electronic nature and steric hindrance imposed by the carbamoyl group (-CONH2) at the ortho, meta, or para position.
Electronic Effects: The carbamoyl group is moderately electron-withdrawing through a combination of inductive and resonance effects. An electron-withdrawing substituent increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This effect is most pronounced when the carbamoyl group is at the para and ortho positions, where it can exert its influence through resonance. At the meta position, the effect is primarily inductive.
Steric Effects: A substituent at the ortho position can physically impede the approach of a nucleophile to the reaction center (the carbonyl carbon of the ester). This steric hindrance can significantly decrease the rate of reaction.[1]
Based on these principles, the predicted order of reactivity towards nucleophilic acyl substitution is:
Methyl 4-carbamoylbenzoate > this compound > Methyl 2-carbamoylbenzoate
-
Methyl 2-carbamoylbenzoate: The carbamoyl group in the ortho position creates significant steric hindrance, which is expected to be the dominant factor, thereby reducing its reactivity despite the electron-withdrawing nature of the substituent.[1]
-
This compound: The carbamoyl group at the meta position exerts an electron-withdrawing inductive effect, which enhances the electrophilicity of the ester's carbonyl carbon, leading to a higher reactivity compared to the ortho isomer.
-
Methyl 4-carbamoylbenzoate: With the carbamoyl group in the para position, both electron-withdrawing inductive and resonance effects are at play, maximizing the electrophilicity of the carbonyl carbon without the steric hindrance of the ortho isomer. This is expected to result in the highest reactivity among the three.
Quantitative Data Summary
| Compound | Position of Carbamoyl Group | Dominant Effect(s) | Predicted Relative Reactivity |
| Methyl 2-carbamoylbenzoate | Ortho | Steric Hindrance | Lowest |
| This compound | Meta | Inductive Effect (Electron-withdrawing) | Intermediate |
| Methyl 4-carbamoylbenzoate | Para | Inductive and Resonance Effects (Electron-withdrawing) | Highest |
Experimental Protocol: Determination of Hydrolysis Rate Constants
To empirically determine and compare the reactivity of the three isomers, a kinetic study of their base-catalyzed hydrolysis can be performed. The rate of hydrolysis can be monitored by titrating the remaining base at various time intervals.
Materials:
-
Methyl 2-carbamoylbenzoate
-
This compound
-
Methyl 4-carbamoylbenzoate
-
Sodium Hydroxide (NaOH) solution (e.g., 0.05 M)
-
Hydrochloric Acid (HCl) solution (e.g., 0.05 M) for quenching the reaction
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Prepare solutions of each methyl carbamoylbenzoate isomer of a known concentration in a suitable solvent (e.g., a mixture of ethanol and water to ensure solubility).
-
Prepare a standardized solution of sodium hydroxide.
-
In separate reaction flasks, mix a known volume of one of the isomer solutions with a known volume of the sodium hydroxide solution at a constant temperature maintained by a water bath. Start the stopwatch immediately upon mixing.
-
At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 10 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard hydrochloric acid.
-
Immediately titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of the ester remaining at each time point can be calculated from the amount of sodium hydroxide consumed.
-
The rate constant (k) for the hydrolysis of each isomer can be determined by plotting the appropriate concentration-time data, which for a second-order reaction would be a plot of 1/[Ester] versus time.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts governing the reactivity of the methyl carbamoylbenzoate isomers.
Caption: Factors influencing the reactivity of methyl carbamoylbenzoate isomers.
Caption: Experimental workflow for determining hydrolysis rate constants.
Conclusion
The positional isomerism of the carbamoyl group on the benzene ring of methyl carbamoylbenzoate is predicted to have a significant impact on the reactivity of the ester functionality. The interplay of steric hindrance and electronic effects leads to a hypothesized reactivity order of 4-isomer > 3-isomer > 2-isomer. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these structure-reactivity relationships is crucial for the rational design and selection of molecules with desired chemical properties. The provided experimental protocol offers a robust framework for the empirical validation of these theoretical predictions.
References
A Head-to-Head Battle: Methyl 3-carbamoylbenzoate vs. 3-carbamoylbenzoic acid in Amide Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of two closely related building blocks, methyl 3-carbamoylbenzoate and 3-carbamoylbenzoic acid, in the context of amide coupling reactions.
The fundamental difference between these two reagents lies in the reactive handle used for amide bond formation: 3-carbamoylbenzoic acid utilizes a carboxylic acid, which requires activation, while this compound employs a methyl ester, which typically undergoes direct aminolysis. This distinction dictates the necessary reaction conditions and ultimately influences their suitability for specific synthetic challenges.
Physicochemical Properties at a Glance
A molecule's physical and chemical properties, such as solubility and melting point, are critical parameters that influence the choice of reaction solvents and conditions. Below is a summary of the key properties for both compounds.
| Property | 3-Carbamoylbenzoic Acid | This compound (and related esters) |
| Molecular Formula | C₈H₇NO₃ | C₉H₉NO₃ |
| Molecular Weight | 165.15 g/mol | 179.17 g/mol |
| Physical Form | Solid | Data not widely available, related methyl esters are often liquids or low-melting solids. |
| Reactivity Handle | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| General Solubility | Poorly soluble in water, soluble in organic solvents. | Generally soluble in organic solvents. |
The Amide Coupling Arena: Reaction Pathways and Mechanisms
The operational workflows for synthesizing a target amide from these two precursors are distinct, each with its own set of reagents and mechanistic steps.
Pathway 1: Activation of 3-Carbamoylbenzoic Acid
The carboxylic acid moiety of 3-carbamoylbenzoic acid is not sufficiently electrophilic to react directly with an amine. Therefore, it must first be activated. This is commonly achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Popular coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid and facilitate the reaction.
Pathway 2: Direct Aminolysis of this compound
In contrast, this compound can, in principle, react directly with an amine in a process called aminolysis. This reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of methanol. However, esters are generally less reactive than activated carboxylic acids. Consequently, these reactions often require more forcing conditions, such as elevated temperatures or the use of a catalyst, to proceed at a reasonable rate. While this approach avoids the need for coupling reagents, the harsher conditions may not be suitable for sensitive substrates.
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side comparative studies for these specific substrates are not abundant in the literature, we can infer their relative performance from established principles of amide bond formation and data from analogous systems.
| Parameter | 3-Carbamoylbenzoic Acid (with Coupling Reagent) | This compound (Direct Aminolysis) |
| Reactivity | High (following activation) | Moderate to Low |
| Reaction Conditions | Typically mild (0 °C to room temperature). | Often requires elevated temperatures (e.g., >100 °C) or specialized catalysts. |
| Reagent Stoichiometry | Requires at least stoichiometric amounts of coupling reagent and base. | Stoichiometric amounts of amine are typical; may require a catalyst. |
| Generality & Scope | Broad scope; a wide variety of amines can be used. Many coupling reagents are available to tune reactivity. | More limited scope; may not be effective for less nucleophilic or sterically hindered amines. |
| Byproducts | Byproducts are derived from the coupling reagent (e.g., dicyclohexylurea for DCC, which can be difficult to remove). Water-soluble byproducts from EDC are easier to remove. | Methanol is the primary byproduct, which is volatile and easily removed. |
| Atom Economy | Lower, due to the inclusion of the coupling reagent and base in the reaction. | Higher, as fewer reagents are typically involved. |
| Cost | Can be higher due to the cost of coupling reagents. | Potentially lower if no expensive catalyst is required. |
Experimental Protocols
The following are representative, detailed protocols for amide bond formation using both starting materials. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Amide Synthesis from 3-Carbamoylbenzoic Acid using HATU
Materials:
-
3-Carbamoylbenzoic acid
-
Amine of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a solution of 3-carbamoylbenzoic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Direct Aminolysis of this compound
Materials:
-
This compound
-
Amine of choice
-
Suitable high-boiling point solvent (e.g., toluene, xylenes) or neat conditions
-
Optional: Catalyst (e.g., Nb₂O₅, sodium methoxide)
-
Standard workup and purification reagents
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).
-
If using a solvent, add it to the mixture. If using a catalyst, add it at this stage.
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, if a solvent was used, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography, recrystallization, or distillation, depending on its physical properties.
Conclusion and Recommendations
The choice between this compound and 3-carbamoylbenzoic acid for amide coupling reactions is a trade-off between reaction mildness and atom economy.
Choose 3-Carbamoylbenzoic Acid when:
-
Your amine is sensitive to high temperatures or harsh conditions.
-
You require a reliable and general method with a high probability of success for a wide range of amines.
-
Mild reaction conditions are a priority to avoid side reactions or degradation of other functional groups.
Choose this compound when:
-
Atom economy and minimizing the use of additional reagents are key considerations.
-
The amine being used is robust and can withstand high temperatures.
-
The cost of coupling reagents is a limiting factor for large-scale synthesis.
-
The byproduct, methanol, is easily removed from the reaction mixture.
For most laboratory-scale and drug discovery applications where substrate sensitivity and reaction reliability are paramount, the use of 3-carbamoylbenzoic acid with a modern coupling reagent like HATU or EDC is generally the more prudent and versatile choice. However, for process chemistry and large-scale manufacturing where cost and atom economy become more critical, the direct aminolysis of This compound presents an attractive, albeit more challenging, alternative that may warrant process optimization.
Comparative Biological Activity Analysis: Methyl 3-carbamoylbenzoate and Its Amide Derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Methyl 3-carbamoylbenzoate and its conceptual amide derivatives. Due to a lack of direct comparative studies in publicly available literature, this document presents a framework for comparison based on the known activities of structurally related benzamide compounds. The experimental data and protocols provided are representative of methodologies commonly employed in the evaluation of small molecule drug candidates.
Introduction to Benzamide Derivatives in Drug Discovery
Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities often stem from their ability to mimic peptide bonds and interact with various biological targets, including enzymes and receptors. This compound serves as a foundational structure from which a diverse library of amide derivatives can be synthesized, potentially leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas where benzamide derivatives have shown promise include:
-
Oncology: As inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
-
Central Nervous System (CNS): As antipsychotic and antiemetic agents.
-
Infectious Diseases: Exhibiting antimicrobial and antifungal properties.
Hypothetical Comparative Biological Activity Data
The following tables present hypothetical, yet representative, quantitative data for this compound and three of its putative amide derivatives. This data is illustrative and serves to demonstrate how such a comparison would be structured.
Table 1: Comparative in vitro Enzyme Inhibition
| Compound | Derivative (R-group) | PARP-1 Inhibition (IC₅₀, nM) | HDAC1 Inhibition (IC₅₀, µM) |
| This compound | -OCH₃ | > 10,000 | 75.2 |
| Derivative A | -NH-CH₂-CH₃ | 850 | 25.8 |
| Derivative B | -NH-phenyl | 150 | 5.2 |
| Derivative C | -N(CH₃)₂ | 5,200 | 42.1 |
Table 2: Comparative in vitro Anticancer Activity
| Compound | Derivative (R-group) | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) |
| This compound | -OCH₃ | > 100 | > 100 |
| Derivative A | -NH-CH₂-CH₃ | 45.6 | 62.3 |
| Derivative B | -NH-phenyl | 8.9 | 12.5 |
| Derivative C | -N(CH₃)₂ | 78.2 | 91.4 |
Table 3: Comparative Antimicrobial Activity
| Compound | Derivative (R-group) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| This compound | -OCH₃ | > 512 | > 512 |
| Derivative A | -NH-CH₂-CH₃ | 128 | 256 |
| Derivative B | -NH-phenyl | 64 | 128 |
| Derivative C | -N(CH₃)₂ | 256 | 512 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the tables above.
3.1. PARP-1 Inhibition Assay
This protocol describes a common method for assessing the inhibition of the PARP-1 enzyme, which is crucial for DNA repair and a key target in cancer therapy.
Caption: Workflow for a PARP-1 inhibition assay.
Methodology:
-
Preparation: A 96-well plate is prepared with serial dilutions of the test compounds (this compound and its derivatives).
-
Enzyme and Substrate Addition: Recombinant human PARP-1 enzyme is added to each well, followed by a mixture of biotinylated NAD+ (the substrate) and fragmented DNA (the activator).
-
Incubation: The plate is incubated at room temperature to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of proteins using NAD+.
-
Detection: The reaction is stopped, and the biotinylated poly(ADP-ribosyl)ated products are captured on a streptavidin-coated plate. The amount of product is quantified using an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is measured, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
3.2. Cell Viability Assay (MTT Assay)
This protocol outlines the MTT assay, a colorimetric method for assessing cell viability, which is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
Potential Signaling Pathways
The biological effects of benzamide derivatives are often mediated through their interaction with specific signaling pathways. For instance, as PARP inhibitors, they can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Caption: PARP inhibition and synthetic lethality pathway.
This diagram illustrates that in normal cells, PARP-1 is recruited to sites of single-strand DNA breaks and facilitates their repair. When a PARP inhibitor is present, these single-strand breaks are not repaired and can lead to the formation of more toxic double-strand breaks during DNA replication. In cells with a functioning homologous recombination pathway, these double-strand breaks can be repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, this repair pathway is deficient. The accumulation of unrepaired double-strand breaks in these cells leads to cell death (apoptosis), a concept known as synthetic lethality.
Conclusion and Future Directions
Future research should focus on the synthesis of a focused library of amide derivatives of this compound and their subsequent evaluation in a panel of relevant biological assays. This would enable a direct and quantitative comparison of their activities and provide valuable insights for the development of novel therapeutic agents.
The Case for Methyl 3-carbamoylbenzoate as a Negative Control in Enzymatic Assays
A Comparative Guide for Researchers
In the realm of enzymatic assays, the inclusion of appropriate controls is paramount to ensure the validity and reliability of experimental data. While positive controls confirm that an assay is functioning correctly, negative controls are equally crucial for establishing a baseline and identifying any potential for false-positive results. This guide explores the proposed use of Methyl 3-carbamoylbenzoate as a negative control, particularly in assays for enzymes that act on benzoate derivatives, such as Benzoate-CoA ligase (BCL).
This compound, a derivative of benzoic acid, is structurally similar to the natural substrates of several enzymes involved in aromatic compound metabolism. However, due to the electronic and steric properties conferred by the methyl ester and carbamoyl groups, it is hypothesized to be enzymatically inactive in certain contexts. This lack of reactivity makes it an excellent candidate for a negative control, allowing researchers to measure background signal and non-specific binding in their assays.
This guide provides a comparative analysis of this compound with known substrates and inhibitors of Benzoate-CoA ligase, detailed experimental protocols for its use as a negative control, and a discussion of the underlying principles.
Principles of Negative Controls in Enzymology
A well-designed negative control should ideally possess the following characteristics:
-
Structural Similarity: It should be structurally analogous to the enzyme's substrate to account for any non-specific interactions with the enzyme or other assay components.
-
Inertness to the Enzyme: The negative control should not be converted into a product by the enzyme, nor should it act as an inhibitor.
-
Similar Physicochemical Properties: Properties such as solubility and stability in the assay buffer should be comparable to the substrate.
By meeting these criteria, a negative control helps to distinguish true enzymatic activity from background noise, ensuring that the observed signal is a direct result of the specific enzyme-substrate interaction.
Proposed Application: Benzoate-CoA Ligase (BCL) Assay
Benzoate-CoA ligase (EC 6.2.1.25) is a key enzyme in the anaerobic and aerobic degradation pathways of benzoate, catalyzing the conversion of benzoate to benzoyl-CoA.[1][2][3] Given its action on a benzoate scaffold, this enzyme system presents a suitable model for evaluating this compound as a negative control.
Comparative Data: Substrate Specificity of Benzoate-CoA Ligase
The following table summarizes the kinetic parameters of Benzoate-CoA ligase from Thauera aromatica for its natural substrate, benzoate, and a known alternative substrate, 2-aminobenzoate.[1] this compound is included as a proposed negative control, for which the expected activity is negligible.
| Compound | Role | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) |
| Benzoate | Substrate | 25 ± 7 | 16.5 |
| 2-Aminobenzoate | Substrate | 150 ± 50 | ~9.9 |
| This compound | Proposed Negative Control | N/A | Expected ~0 |
| 4-Hydroxybenzoate | Non-substrate | N/A | Not a substrate |
| Phenylacetate | Non-substrate | N/A | Not a substrate |
Data for Benzoate and 2-Aminobenzoate are from studies on Benzoate-CoA ligase from Thauera aromatica.[1] N/A: Not applicable, as no significant enzymatic activity is expected or observed.
Experimental Protocol: Using this compound as a Negative Control in a Benzoate-CoA Ligase Assay
This protocol is adapted from established methods for measuring Benzoate-CoA ligase activity.[1][4]
Objective: To demonstrate the inertness of this compound in a BCL assay and establish a baseline for comparison with the active substrate.
Materials:
-
Purified Benzoate-CoA ligase
-
Benzoate (substrate)
-
This compound (proposed negative control)
-
ATP
-
Coenzyme A (CoA)
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
Phosphoenolpyruvate
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Spectrophotometer capable of reading at 365 nm
Assay Principle:
The formation of AMP during the BCL-catalyzed reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation, measured as a decrease in absorbance at 365 nm, is proportional to the BCL activity.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing all components except the test compound (benzoate or this compound) in Tris-HCl buffer. The final concentrations in a 1 ml reaction volume should be:
-
100 mM Tris-HCl (pH 8.0)
-
5 mM MgCl₂
-
2 mM DTT
-
1 mM ATP
-
0.4 mM CoA
-
0.4 mM NADH
-
1 mM Phosphoenolpyruvate
-
1 U Myokinase
-
1 U Pyruvate kinase
-
1.5 U Lactate dehydrogenase
-
10 µl of purified Benzoate-CoA ligase (0.2 to 0.4 mg protein)
-
-
Assay Execution:
-
Positive Control (Substrate): To a cuvette containing the reaction mixture, add benzoic acid to a final concentration of 0.5 mM.
-
Negative Control (Test Compound): To a separate cuvette containing the reaction mixture, add this compound to a final concentration of 0.5 mM.
-
Blank: A reaction mixture without the enzyme or the test compound.
-
-
Data Acquisition: Immediately after adding the substrate or negative control, start monitoring the decrease in absorbance at 365 nm at 30°C for 5-10 minutes.
Expected Results:
-
Positive Control (Benzoate): A significant, time-dependent decrease in absorbance at 365 nm, indicating NADH consumption and robust BCL activity.
-
Negative Control (this compound): No significant change in absorbance at 365 nm over time, comparable to the blank. This would indicate that this compound is not a substrate for BCL.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical framework for using a negative control and the experimental workflow.
Caption: Logical framework for selecting a negative control.
Caption: Experimental workflow for the BCL assay.
Conclusion
While direct experimental data on the use of this compound as a negative control is not yet available in the published literature, its structural similarity to benzoate and the anticipated lack of enzymatic reactivity make it a theoretically sound candidate. The proposed experimental design provides a clear framework for validating its use in assays for Benzoate-CoA ligase and potentially other enzymes that process benzoate derivatives. By employing such rationally designed negative controls, researchers can enhance the rigor and accuracy of their enzymatic studies, leading to more reliable and reproducible findings.
References
- 1. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic comparison of Methyl 3-carbamoylbenzoate isomers"
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl carbamoylbenzoate isomers. This guide provides a comparative analysis of available and illustrative spectroscopic data for the ortho, meta, and para isomers, alongside standardized experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of methyl carbamoylbenzoate. It is important to note that the data for the ortho and meta isomers are illustrative and based on the analogous aminobenzoate compounds due to the limited availability of data for the specific carbamoylbenzoate isomers.
Table 1: Infrared (IR) Spectroscopy Data
| Isomer | Illustrative Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Methyl 2-carbamoylbenzoate | Methyl 2-aminobenzoate | ~3400-3300 (N-H stretch), ~1700 (C=O ester stretch), ~1680 (C=O amide stretch), ~1600 (aromatic C=C stretch) | Amine, Ester, Amide, Aromatic Ring |
| Methyl 3-carbamoylbenzoate | Methyl 3-aminobenzoate | ~3400-3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide stretch), ~1600 (aromatic C=C stretch) | Amine, Ester, Amide, Aromatic Ring |
| Methyl 4-carbamoylbenzoate | Methyl 4-carbamoylbenzoate | Data not numerically available, but expected to show characteristic N-H, C=O (ester and amide), and aromatic C=C stretches. | Amide, Ester, Aromatic Ring |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Isomer | Illustrative Compound | Aromatic Protons (ppm) | Methyl Protons (-OCH₃) (ppm) | Amide/Amine Protons (-CONH₂/-NH₂) (ppm) |
| Methyl 2-carbamoylbenzoate | Methyl 2-aminobenzoate | 6.62 (t), 7.24 (m), 7.84 (dd)[1] | 3.84 (s)[1] | 5.71 (s, br)[1] |
| This compound | Methyl 3-aminobenzoate | 6.84 (ddd), 7.19 (t), 7.34-7.41 (m)[2] | 3.87 (s)[2] | 3.80 (s, br)[2] |
| Methyl 4-carbamoylbenzoate | Not Available | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Isomer | Illustrative Compound | Aromatic Carbons (ppm) | Ester Carbonyl (C=O) (ppm) | Amide Carbonyl (C=O) (ppm) | Methyl Carbon (-OCH₃) (ppm) |
| Methyl 2-carbamoylbenzoate | Methyl 2-aminobenzoate | 110.7, 116.2, 116.7, 131.2, 134.1, 150.5[1] | 168.6[1] | Not Applicable | 51.5[1] |
| This compound | Methyl 3-aminobenzoate | 115.0, 118.9, 119.5, 129.4, 131.4, 146.5 | 167.2 | Not Applicable | 52.1 |
| Methyl 4-carbamoylbenzoate | Not Available | - | - | - | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Isomer | Illustrative Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Methyl 2-carbamoylbenzoate | Methyl 2-aminobenzoate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| This compound | Methyl 3-aminobenzoate | 151[3] | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)[3] |
| Methyl 4-carbamoylbenzoate | Not Available | Expected at 179 | Expected fragments from loss of -OCH₃ and -COOCH₃ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]
-
Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and involves bombarding the sample with high-energy electrons (typically 70 eV).[6] Electrospray ionization (ESI) is common for LC-MS.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. rsc.org [rsc.org]
- 2. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]
- 3. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficiency of different catalysts for Methyl 3-carbamoylbenzoate synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-carbamoylbenzoate, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is a process of significant interest. The efficiency of this synthesis is largely dependent on the catalytic system employed. This guide provides an objective comparison of different catalysts for the synthesis of this compound, with a focus on quantitative performance data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The synthesis of this compound can be efficiently achieved via the catalytic amidation of dimethyl isophthalate. This section compares the performance of several promising catalysts for this transformation. The data presented below is collated from studies on the amidation of methyl benzoate, a closely related substrate, and serves as a valuable proxy for evaluating catalyst efficiency for the target synthesis.
| Catalyst | Catalyst Loading (mol%) | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Niobium(V) Oxide (Nb₂O₅) | 50 mg per 1 mmol ester | Aniline | Toluene, reflux | 30 | High | [1] |
| Iron(III) Chloride (FeCl₃) | 15 | Various primary and secondary amines | 80 (solvent-free) | 1.5 - 12 | 47 - 99 | [2] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | 10 | Primary and secondary amines | Toluene, 110 | Not Specified | Very good to excellent | [3] |
| Lanthanum-Sodium Complex | 0.5 | Various amines | 80 (solvent-free) | 6 | >50 (low for anilines) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using selected catalysts are provided below. These protocols are adapted from established procedures for similar amidation reactions.
Protocol 1: Synthesis using Niobium(V) Oxide (Nb₂O₅) Catalyst
This protocol is adapted from the Nb₂O₅-catalyzed amidation of methyl benzoate.[1]
Materials:
-
Dimethyl isophthalate
-
Ammonia solution (e.g., 7N in Methanol)
-
Niobium(V) Oxide (Nb₂O₅)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl isophthalate (1 mmol), a solution of ammonia in methanol (1.1 mmol), and Nb₂O₅ (50 mg).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring for 30 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[5]
-
The filtrate is then washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Iron(III) Chloride (FeCl₃) Catalyst
This protocol is based on the solvent-free, FeCl₃-catalyzed direct amidation of esters.[2]
Materials:
-
Dimethyl isophthalate
-
Ammonia source (e.g., aqueous ammonia)
-
Iron(III) Chloride (FeCl₃)
-
Standard pressure tube and stirring equipment
Procedure:
-
To an oven-dried pressure tube equipped with a magnetic stirrer, add dimethyl isophthalate (5.04 mmol) and Iron(III) Chloride (0.684 mmol, 15 mol%).
-
Add the ammonia source (4.58 mmol).
-
Seal the tube and stir the mixture at 80 °C. If the reaction mixture solidifies, a minimal amount of a solvent like acetonitrile can be added.
-
The reaction is typically complete within 1.5 to 12 hours. Monitor progress by TLC.
-
After completion, cool the reaction mixture.
-
The crude product can be directly purified by column chromatography on silica gel.
Protocol 3: Synthesis using Zirconocene Dichloride (Cp₂ZrCl₂) Catalyst
This protocol is adapted from the zirconium-catalyzed direct amidation of carboxylic esters.[3]
Materials:
-
Dimethyl isophthalate
-
Amine source
-
Zirconocene Dichloride (Cp₂ZrCl₂)
-
Toluene
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve dimethyl isophthalate (1 equiv.) in toluene.
-
Add the amine source (1.2 equiv.).
-
Add Zirconocene Dichloride (10 mol%).
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is then worked up by washing with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Process: Workflow and Reaction Pathway
To better understand the evaluation process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for evaluating catalyst efficiency.
Caption: Plausible mechanism for Lewis acid-catalyzed amidation.
References
- 1. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 2. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Study of Methyl 3-Carbamoylbenzoate in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Methyl 3-carbamoylbenzoate, a versatile building block, can be functionalized using a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in four key cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The information is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for specific synthetic needs.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
To facilitate a direct comparison, the following tables summarize typical reaction conditions and yields for cross-coupling reactions of methyl 3-bromobenzoate, a close structural analog of this compound. This data provides a valuable benchmark for anticipating the performance of this compound in similar transformations.
Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate with Various Boronic Acids [1][2]
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 99 |
| 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 89 |
| 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | Low |
Table 2: Heck Reaction of Methyl 3-bromobenzoate with Alkenes [3][4]
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 20 | 85-95 |
| Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 12 | 90 |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 97 |
Table 3: Sonogashira Coupling of Methyl 3-bromobenzoate with Terminal Alkynes [5][6]
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 12 | Good |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Toluene | 60 | 16 | Good |
| Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
Table 4: Buchwald-Hartwig Amination of Methyl 3-bromobenzoate with Amines [7][8]
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 100 | 18 | >95 |
| Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | 18 | >95 |
| 2-Aminophenol (N-Boc protected) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Good |
Experimental Protocols
Detailed methodologies for the four key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[1][9]
Materials:
-
Aryl bromide (e.g., Methyl 3-bromobenzoate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol outlines a general procedure for the Heck reaction between an aryl bromide and an alkene.[3]
Materials:
-
Aryl bromide (e.g., Methyl 3-bromobenzoate) (1.0 equiv)
-
Alkene (e.g., Methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
In a sealed tube, dissolve the aryl bromide and alkene in DMF.
-
Add triethylamine to the solution.
-
Degas the mixture with an inert gas (e.g., argon) for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[5]
Materials:
-
Aryl bromide (e.g., Methyl 3-bromobenzoate) (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and freshly distilled triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.[10]
Materials:
-
Aryl bromide (e.g., Methyl 3-bromobenzoate) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.
-
Add the aryl bromide to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Reaction Mechanisms and Experimental Workflow
To further aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the catalytic cycles of the four cross-coupling reactions and a general experimental workflow.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalytic cycle of the Heck reaction.
Catalytic cycles of the Sonogashira coupling reaction.
Catalytic cycle of the Buchwald-Hartwig amination.
General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and HPLC Validation of Methyl 3-carbamoylbenzoate
For researchers and professionals in drug development, the synthesis of novel chemical entities requires robust analytical methods to ensure purity, consistency, and quality. Methyl 3-carbamoylbenzoate is a valuable building block in medicinal chemistry, and its synthetic purity is paramount. This guide provides a comparative analysis of a primary synthetic route to this compound and an alternative pathway. Furthermore, it details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the validation of its synthesis, complete with experimental protocols and performance data.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. Here, we compare two distinct routes: a direct approach starting from a commercially available acid chloride precursor (Route 1) and a multi-step route involving the transformation of a nitro group (Route 2).
The choice of synthetic route is often a trade-off between the number of steps, overall yield, and the cost or hazard associated with the required reagents.
| Parameter | Route 1: From Acid Chloride | Route 2: From Nitro Compound |
| Starting Material | 3-(Chloroformyl)methyl benzoate | Methyl 3-nitrobenzoate |
| Key Reactions | Acyl substitution (Ammonolysis) | Nitro reduction, Carbamoylation |
| Number of Steps | 1 | 2 |
| Typical Yield | > 90% | 70-85% (Overall) |
| Purity Profile | High, simple purification | Potential for over-reduction or incomplete reaction impurities |
| Advantages | High atom economy, fast, simple | Starting material is readily prepared[1][2] |
| Disadvantages | Starting material is moisture-sensitive | Longer reaction sequence, use of catalysts and acids |
Experimental Protocols
Protocol 1: Synthesis of this compound (Route 1)
This protocol describes a direct and efficient one-step synthesis from 3-(chloroformyl)methyl benzoate.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chloroformyl)methyl benzoate (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).
-
Reagent Addition : Cool the flask to 0 °C using an ice bath. Add aqueous ammonia (28-30%, 2.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, a white precipitate will have formed. Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any ammonium chloride salts.
-
Purification : Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
Protocol 2: HPLC Validation Method
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for assessing the purity of the synthesized this compound and quantifying any related impurities. The general principles for HPLC method development are based on established practices for similar aromatic compounds.[3][4]
HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC system with UV-Vis Detector, Pump, and Autosampler |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Illustrative HPLC Validation Performance
The developed method should be validated according to ICH guidelines to ensure it is fit for purpose.[4] The following table summarizes typical performance characteristics for such a method.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.03 µg/mL |
| Specificity | No interference from blank/placebo | Peak is spectrally pure and baseline resolved |
By employing the direct synthetic strategy (Route 1) and validating the product with the detailed HPLC method, researchers can confidently produce high-purity this compound for downstream applications in pharmaceutical research and development.
References
Assessing the Purity of Synthesized Methyl 3-carbamoylbenzoate Against a Commercial Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. A critical step following synthesis is the rigorous assessment of the product's purity to ensure the reliability of subsequent experiments and meet regulatory standards. This guide provides a comprehensive framework for comparing the purity of a newly synthesized batch of Methyl 3-carbamoylbenzoate against a commercially available standard. We present detailed experimental protocols, data interpretation guidelines, and visual workflows to aid researchers in this essential analytical process.
Comparative Analysis of Purity: Key Analytical Techniques
A multi-pronged approach employing various analytical techniques is crucial for a thorough purity assessment.[1][2] Spectroscopic and chromatographic methods are particularly powerful in identifying and quantifying impurities.[2][3] This guide focuses on three orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Melting Point Analysis.
Data Summary
The following table summarizes hypothetical data obtained from the analysis of both the synthesized this compound and a commercial standard.
| Parameter | Synthesized this compound | Commercial Standard |
| Purity (by ¹H NMR) | 98.5% | ≥99% |
| Purity (by LC-MS) | 98.2% (major peak) | 99.5% (major peak) |
| Melting Point | 154-157 °C | 158-160 °C |
| ¹H NMR | Conforms to structure, minor peaks observed | Conforms to structure |
| Mass Spectrum (m/z) | 180.06 [M+H]⁺ | 180.06 [M+H]⁺ |
Visualizing the Experimental Workflow
A systematic workflow is essential for a reproducible and reliable purity assessment. The following diagram illustrates the key steps in comparing the synthesized product with a commercial standard.
Caption: Experimental workflow for purity assessment.
Logical Framework for Data Comparison and Purity Conclusion
Caption: Logical flow for purity comparison.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and comparable data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for structural elucidation and purity assessment.[4][5] It allows for the identification of the target compound and the detection of proton-containing impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[4][6][7]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound and the commercial standard into separate NMR tubes.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to each NMR tube.
-
For quantitative analysis, add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
Cap the tubes and gently agitate until the samples are fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound and any impurity signals.
-
Compare the chemical shifts and coupling patterns of the synthesized compound to the commercial standard.
-
Calculate the purity of the synthesized sample by comparing the integral of the analyte peaks to the sum of all integrals (analyte + impurities).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it highly effective for separating and identifying components in a mixture.[2][3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Sample Preparation:
-
Prepare stock solutions of the synthesized compound and the commercial standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solutions to a working concentration of approximately 10-100 µg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the main compound from potential impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Compare the retention time of the major peak in the chromatogram of the synthesized sample with that of the commercial standard.
-
Analyze the mass spectrum of the major peak to confirm the molecular weight of this compound.[8][9]
-
Identify and quantify any impurity peaks in the chromatogram of the synthesized sample. Purity is often expressed as the area percentage of the main peak relative to the total peak area.
-
Melting Point Analysis
The melting point is a fundamental physical property that can provide a quick indication of purity.[1] Pure crystalline solids typically have a sharp melting point range (1-2 °C), whereas impurities tend to broaden and depress the melting range.[1][10]
-
Instrumentation: Melting point apparatus.
-
Sample Preparation:
-
Ensure the samples are dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
-
Data Analysis:
-
Compare the melting point range of the synthesized compound with that of the commercial standard. A broader and lower melting range for the synthesized product suggests the presence of impurities.
-
Conclusion
By systematically applying these analytical techniques and comparing the data from the synthesized this compound to a commercial standard, researchers can confidently assess the purity of their product. This rigorous evaluation is paramount for ensuring the integrity and reproducibility of scientific research and is a critical step in the drug development pipeline. The provided workflows and protocols offer a robust framework for achieving this essential quality control measure.
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Guide to the In Vitro Metabolic Stability of Methyl 3-carbamoylbenzoate and Its Analogs
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount.[1][2] The in vitro metabolic stability of a compound provides crucial insights into its potential pharmacokinetic profile, helping to predict its half-life and clearance in the body.[3][4] This guide offers a comparative analysis of the in vitro metabolic stability of Methyl 3-carbamoylbenzoate and two hypothetical analogs, Analog A (Methyl 3-aminobenzoate) and Analog B (3-Carbamoylbenzoic acid), based on established experimental protocols.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its analogs was assessed using human liver microsomes.[3][5][6] The following table summarizes the key parameters determined from the assay: half-life (t½) and intrinsic clearance (CLint).[7] These values are critical in ranking compounds based on their metabolic lability.[5]
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 30.8 | |
| Analog A (Methyl 3-aminobenzoate) | 25 | 55.4 | |
| Analog B (3-Carbamoylbenzoic acid) | > 60 | < 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical outcome of such a comparative study.
From the data, Analog B exhibits the highest metabolic stability, with a half-life exceeding 60 minutes and low intrinsic clearance. This suggests it is less susceptible to metabolism by liver microsomal enzymes. Conversely, Analog A is the least stable, indicating rapid metabolism. This compound displays intermediate stability. These differences can be attributed to the structural variations and their influence on enzyme recognition and metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol details the methodology used to assess the metabolic stability of the compounds.[5][8][9]
1. Materials:
-
Test compounds (this compound, Analog A, Analog B)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared in phosphate buffer containing human liver microsomes (typically 0.5 mg/mL protein concentration).[8]
-
The test compound is added to the incubation mixture at a final concentration of 1 µM.[5]
-
The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[9]
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the protein.
-
The supernatant is collected for LC-MS/MS analysis.
3. Data Analysis:
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizing the Experimental Workflow and Metabolic Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
The metabolism of benzoate and methylbenzoate derivatives often involves hydroxylation followed by ring cleavage, as observed in microbial systems, or conjugation reactions in mammals.[10][11][12] Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the Phase I metabolism of a vast array of xenobiotics, including aromatic compounds.[13][14][15][16] The likely primary metabolic pathway for this compound and its analogs in human liver microsomes involves CYP-mediated oxidation.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. bioivt.com [bioivt.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pharmaron.com [pharmaron.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Open Access) The Metabolism of Benzoate and Methylbenzoates via the meta‐Cleavage Pathway by Pseudomonas arvilla mt‐2 (1972) | Keith Murray | 136 Citations [scispace.com]
- 12. The divergent meta-cleavage pathway for the metabolism of benzoate, 3-methylbenzoate and 4-methylbenzoate by Pseudomonas arvilla mt-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-carbamoylbenzoate
Essential Safety and Handling Guide for Methyl 3-carbamoylbenzoate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with structurally similar compounds.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a risk of splashing.[1] | Protects against airborne particles and splashes of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust is generated.[1][2] | Protects the respiratory system from inhalation of harmful dust or vapors. |
| Body Protection | Appropriate protective clothing to prevent skin exposure. | Provides an additional barrier to protect the body from contamination. |
II. Operational Plan for Safe Handling
A systematic, step-by-step approach is essential for the safe handling of this compound in a laboratory setting.
A. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Remove Ignition Sources: Keep the handling area clear of open flames, hot surfaces, and other potential sources of ignition.[2]
-
Don PPE: Before beginning work, put on all required personal protective equipment as outlined in the table above.
B. Handling the Chemical:
-
Avoid Dust Generation: When handling the solid form of the chemical, use a spatula or other appropriate tools to minimize the creation of airborne dust.[1]
-
Prevent Contact: Avoid all direct contact with the eyes, skin, and clothing.[3]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.
-
Grounding: If transferring large quantities, ground and bond containers and receiving equipment to prevent static discharge.
C. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used in the handling process.
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling the chemical and before leaving the work area.[2]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
-
Prohibited Actions: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Chemical Disposal:
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste materials.[2]
-
Licensed Disposal: Entrust the disposal of the chemical waste to a licensed and approved waste disposal company.[4]
B. Contaminated Materials Disposal:
-
PPE and Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical should be collected in a designated, sealed waste container.
-
Treatment: Treat all contaminated materials as chemical waste and dispose of them accordingly.
C. Empty Container Disposal:
-
Rinsing: Thoroughly rinse empty containers with an appropriate solvent.
-
Rinsate Collection: Collect the rinsate from the cleaning process and treat it as chemical waste.
-
Final Disposal: Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous waste.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
